Acid Red 122
Descripción
BenchChem offers high-quality Acid Red 122 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acid Red 122 including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
12234-98-9 |
|---|---|
Fórmula molecular |
C38H30N4Na2O8S2 |
Sinónimos |
Red GN |
Origen del producto |
United States |
The Mechanistic Dynamics of Acid Red 122: An In-Depth Guide to Anionic Dye Interactions in Biomaterials and Pharmaceutical Development
Executive Summary
Acid Red 122 (AR122) is a highly versatile, synthetic anionic dye utilized extensively across the textile, biomaterials, and pharmaceutical industries[1]. While often categorized simply as a colorant, its utility in drug development (e.g., excipient tracking, capsule coloring) and biological staining relies on a complex, thermodynamically driven binding mechanism[1][2]. This whitepaper deconstructs the physicochemical profile of AR122, elucidates its anionic-cationic binding paradigm, and provides a self-validating experimental framework for quantifying its interactions with target substrates.
Physicochemical Profiling of Acid Red 122
To leverage a dye in rigorous scientific applications, one must first understand its molecular architecture. Acid Red 122 (CAS: 12234-98-9) is characterized by the molecular formula C38H30N4Na2O8S2 [3][4].
The core functional feature of AR122 is its sodium sulfonate groups ( −SO3−Na+ ) . In aqueous environments, these groups readily dissociate, rendering the massive triarylmethane/azo chromophore highly anionic[1][3]. The causality here is critical: the dye’s high water solubility and its fundamental mechanism of action are both directly dictated by this negative charge density, which actively seeks out electron-deficient or positively charged microenvironments on target substrates[5][6].
Core Mechanism of Action: The Anionic-Cationic Binding Paradigm
As an application scientist, I approach dye-substrate interactions not as passive "staining," but as a highly coordinated self-assembly process. The binding of AR122 to proteinaceous materials, polyamides, or pharmaceutical excipients occurs via a hierarchical three-tier mechanism[6][7]:
-
Electrostatic Interactions (The Primary Driver): The fundamental requirement for AR122 binding is a favorable pH environment. When the ambient pH is below the isoelectric point (pI) of the target substrate (such as proteins or chitosan-based biomaterials), surface amino groups become protonated ( −NH3+ ). The anionic sulfonate groups of AR122 are electrostatically drawn to these cationic sites, initiating chemisorption[7].
-
Hydrogen Bonding (Secondary Stabilization): Once localized to the surface, the hydroxyl groups and azo nitrogen atoms within the AR122 structure act as hydrogen bond donors and acceptors, interacting with the −OH and −NH2 groups of the substrate matrix[6][7].
-
Hydrophobic and Van der Waals Forces (Tertiary Packing): The extensive aromatic backbone of AR122 engages in π−π stacking and hydrophobic interactions with the carbon backbone of the substrate. This tertiary packing is responsible for the dye's excellent colorfastness and stability over time[1].
Logical relationship of Acid Red 122 binding mechanisms to biological substrates.
Quantitative Data: Adsorption Kinetics & Thermodynamics
To trust AR122 in a pharmaceutical formulation or a quantitative biological assay, its binding kinetics must be mathematically predictable. Experimental data regarding the adsorption of acid red dyes onto biomaterials consistently align with specific kinetic and thermodynamic models[7][8][9].
Table 1: Adsorption Kinetics and Thermodynamic Parameters for Acid Red Dyes
| Parameter Category | Model / Metric | Typical Value Range | Mechanistic Implication |
| Kinetics | Pseudo-Second-Order ( R2>0.99 ) | k2 : 0.01−0.05 g mg−1 min−1 | Rate is dependent on both dye concentration and available substrate sites, confirming chemisorption [7][9]. |
| Isotherm | Langmuir ( R2>0.96 ) | qmax : 80−120 mg g−1 | Binding occurs as a monolayer coverage on a surface with a finite number of identical binding sites[7][8]. |
| Thermodynamics | Gibbs Free Energy ( ΔG∘ ) | −5 to −15 kJ mol−1 | The negative value indicates a spontaneous, thermodynamically favorable binding process[7]. |
| Thermodynamics | Enthalpy ( ΔH∘ ) | >0 kJ mol−1 | The endothermic nature implies that higher temperatures increase dye mobility and ultimate binding capacity[6][7]. |
Self-Validating Experimental Protocol for AR122 Binding Assays
When developing a protocol to evaluate AR122 binding capacity on a new pharmaceutical excipient or biomaterial, the workflow must be a self-validating system. The following methodology ensures that every physical action is backed by a verifiable chemical causality[8].
Step-by-Step Methodology
-
Substrate Preparation & pH Optimization:
-
Action: Suspend 100 mg of the target substrate in 50 mL of buffer adjusted to a pH of 3.0 – 5.0.
-
Causality: Adjusting the pH below the substrate's isoelectric point ensures the maximum protonation of surface amino groups, creating the necessary cationic binding sites for the anionic dye[9].
-
-
Dye Incubation & Thermodynamic Equilibration:
-
Action: Introduce AR122 at varying initial concentrations (e.g., 10 to 100 mg/L). Incubate under continuous agitation (150 rpm) at a controlled temperature (25°C) for 120 minutes[8].
-
Causality: Continuous agitation minimizes the boundary layer resistance, ensuring that mass transfer does not artificially limit the observed chemical binding rate. 120 minutes is typically sufficient to reach thermodynamic equilibrium[8].
-
-
Phase Separation:
-
Action: Centrifuge the suspension at 10,000 x g for 10 minutes.
-
Causality: Complete separation of the solid phase prevents light scattering interference from suspended particles during downstream optical analysis.
-
-
Spectrophotometric Quantification:
-
Kinetic and Isotherm Modeling:
-
Action: Plot the data using pseudo-second-order and Langmuir linearizations.
-
Causality: This creates the self-validating loop. If the data fits the Langmuir model ( R2>0.95 ), it mathematically validates the assumption of monolayer, site-specific binding, proving the experiment was executed correctly[7][8].
-
Self-validating experimental workflow for quantifying anionic dye adsorption.
Applications in Drug Development & Biomaterial Sciences
Understanding the mechanism of action of Acid Red 122 unlocks several advanced applications in the life sciences:
-
Excipient Tracking & Solid Dosage Coloring: AR122 is utilized in the pharmaceutical industry for coloring tablets and capsules[1]. By understanding its Langmuir binding limits, formulators can calculate the exact dye-to-excipient ratio needed to achieve uniform color distribution without risking unbound dye leaching.
-
Biological Staining: In preclinical research, the anionic nature of AR122 makes it an excellent candidate for staining basic proteins and cellular structures for microscopic analysis[2]. The electrostatic binding ensures high-contrast visualization of target tissues.
References
- Chemneo. "Unlock the Secrets of Acid Red 122 CAS 12234-98-9: A Comprehensive Guide".
- ChemicalBook. "Acid Red 122 CAS#: 12234-98-9".
- Chemsrc. "Acid Red 122 | CAS#:12234-98-9".
- RSC Advances.
- MDPI. "Acid Red 66 Dye Removal from Aqueous Solution by Fe/C-based Composites: Adsorption, Kinetics and Thermodynamic Studies".
- Academic Journals. "raw, activated and modified biosorbents for the speciation of c. i. acid red 2 from aqueous solutions: an adsorption study".
- American Chemical Suppliers. "acid red suppliers USA: Acid Red 122".
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- 9. academicjournals.org [academicjournals.org]
An In-Depth Technical Guide to the Photostability and Degradation Profile of Acid Red 122
Abstract
This technical guide provides a comprehensive analysis of the photostability and degradation profile of C.I. Acid Red 122 (CAS 12234-98-9), a dis-azo dye employed in the textile industry.[1][2] Intended for researchers, scientists, and professionals in drug development and environmental science, this document synthesizes foundational chemical principles with actionable experimental protocols. Given the limited specific literature on Acid Red 122, this guide establishes a predictive framework for its photodegradation based on the known reactivity of its chemical class. We will explore the intrinsic molecular factors governing its stability, propose a scientifically grounded degradation pathway, and provide detailed methodologies for its empirical validation. The overarching goal is to equip researchers with the necessary tools to investigate the photochemical fate of Acid Red 122, from assessing its stability to identifying and quantifying its degradation products, thereby enabling a thorough evaluation of its environmental and toxicological impact.
Introduction to Acid Red 122: A Molecular Perspective
Acid Red 122 is a synthetic organic dye characterized by two azo (-N=N-) chromophores, which classify it as a dis-azo dye. Its molecular formula is C₃₈H₃₀N₄Na₂O₈S₂.[1] The dye is synthesized by the coupling of diazotized 1,1-bis(4-aminophenyl)cyclohexane with two equivalents of 4-hydroxynaphthalene-1-sulfonic acid.[1][2] This structure, rich in aromatic rings and sulfonic acid groups, imparts high water solubility and an affinity for proteinaceous and polyamide fibers like wool, silk, and nylon.[1][2]
While these properties are advantageous for dyeing processes, the complex aromatic structure, particularly the azo linkages, raises significant concerns regarding its persistence and potential for forming hazardous breakdown products upon environmental release. The absorption of light by the extensive conjugated π-system of the dye molecule is the initiating event for its photodegradation.
Table 1: Physicochemical Properties of Acid Red 122
| Property | Value | Source |
| C.I. Name | Acid Red 122 | [1] |
| CAS Number | 12234-98-9 | [1][2] |
| Molecular Formula | C₃₈H₃₀N₄Na₂O₈S₂ | [1] |
| Molecular Weight | 780.78 g/mol | [1] |
| Appearance | Orange powder | [1][2] |
| Solubility | Soluble in water | [1][2] |
| Application | Dyeing of polyamide, silk, and wool | [1][2] |
Photostability of Acid Red 122: A Predictive Analysis
The photostability of a dye is its ability to resist fading or decomposition upon exposure to light. For azo dyes, this is intrinsically linked to the stability of the azo bond. The energy from absorbed photons, particularly in the UV-A (320-400 nm) and visible light spectrum, can excite the dye molecule to a higher energy state, making it more susceptible to chemical reactions, including cleavage of the azo bond.
Several factors are known to influence the photodegradation rate of azo dyes, and by extension, Acid Red 122:
-
pH: The pH of the aqueous environment can significantly alter the electronic properties of the dye molecule and the generation of reactive oxygen species (ROS). For instance, in acidic conditions, the degradation of some azo dyes is accelerated.[3]
-
Presence of Oxidants: Oxidizing agents, such as hydrogen peroxide (H₂O₂), can dramatically increase the rate of degradation through Fenton-like reactions, which generate highly reactive hydroxyl radicals (•OH).[3][4]
-
Photocatalysts: Semiconductor materials like titanium dioxide (TiO₂) can absorb photons and generate electron-hole pairs, leading to the formation of ROS that can efficiently degrade organic pollutants, including azo dyes.[5][6] The degradation efficiency can be enhanced by modifying the photocatalyst, for example, by doping with other metals.[7]
Proposed Photodegradation Profile of Acid Red 122
In the absence of specific experimental data for Acid Red 122, we can propose a degradation pathway based on established mechanisms for other azo dyes. The primary routes of degradation are expected to be:
-
Symmetrical and Asymmetrical Cleavage of the Azo Bonds: This is the most probable initial step in the photodegradation process. The high-energy excited state of the dye molecule can lead to the homolytic or heterolytic cleavage of the -N=N- bonds. This results in the formation of several smaller aromatic compounds.
-
Hydroxylation of Aromatic Rings: The highly reactive hydroxyl radicals (•OH), generated either through Fenton-like reactions or photocatalysis, can attack the electron-rich aromatic rings of the parent dye molecule and its initial degradation products. This leads to the formation of hydroxylated intermediates.
-
Desulfonation: The sulfonic acid groups, which confer water solubility, can be cleaved from the aromatic rings during the degradation process.
-
Ring Opening and Mineralization: Prolonged exposure to potent oxidizing conditions can lead to the opening of the aromatic rings, resulting in the formation of smaller aliphatic acids and, ultimately, the complete mineralization of the dye to CO₂, H₂O, and inorganic salts.
Potential Degradation Products and Toxicological Concerns
The initial cleavage of the azo bonds in Acid Red 122 is predicted to yield aromatic amines. Based on its structure, the primary aromatic amines that could be formed are:
-
1,1-bis(4-aminophenyl)cyclohexane
-
1-amino-4-hydroxynaphthalene-1-sulfonic acid
Aromatic amines are a class of compounds with significant toxicological concern, as many are known or suspected carcinogens. Therefore, any study on the degradation of Acid Red 122 must include the identification and quantification of these potential degradation products.
Visualizing the Proposed Degradation Pathway
Sources
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- 6. Principles and mechanisms of photocatalytic dye degradation on TiO2 based photocatalysts: a comparative overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis and Purification of High-Purity C.I. Acid Red 122
Prepared by: Gemini, Senior Application Scientist
Foreword: The Imperative for Purity in Advanced Research
C.I. Acid Red 122 (CAS 12234-98-9), a disazo acid dye, finds utility in various research and development applications where colorimetric precision and chemical integrity are paramount. Unlike industrial-grade colorants, high-purity Acid Red 122 is essential for applications such as biological staining, specialized diagnostics, and as a reference standard where impurities could lead to erroneous results or interfere with sensitive biological systems. This guide provides a comprehensive, field-proven methodology for the synthesis and subsequent purification of Acid Red 122 to a standard suitable for demanding scientific applications. We will explore the causal chemistry behind each step, ensuring the researcher can not only replicate the process but also understand and troubleshoot it effectively.
Part 1: The Synthesis of C.I. Acid Red 122
Foundational Principle: Tetrazotization and Azo Coupling
The synthesis of Acid Red 122 is a classic example of diazo chemistry, involving two primary stages:
-
Tetrazotization: The conversion of a primary aromatic diamine into a bis-diazonium salt (a tetrazo compound). This is achieved by treating the diamine with nitrous acid under cold, acidic conditions.[][2] The low temperature (0-5 °C) is critical to prevent the highly unstable diazonium salt from decomposing.[3]
-
Azo Coupling: The electrophilic aromatic substitution reaction where the bis-diazonium salt acts as a potent electrophile, attacking two equivalents of an electron-rich coupling component.[4]
For Acid Red 122, the specific precursors are:
-
Diazo Component: 1,1-Bis(4-aminophenyl)cyclohexane
-
Coupling Component: 4-Hydroxynaphthalene-1-sulfonic acid (also known as Neville-Winther acid)[5][6]
The reaction stoichiometry involves one mole of the diamine reacting with two moles of the naphthol derivative.
Synthesis Reaction Pathway
The overall reaction proceeds as follows: the two amino groups on 1,1-Bis(4-aminophenyl)cyclohexane are converted to diazonium groups, which then couple to the activated position on two separate molecules of 4-Hydroxynaphthalene-1-sulfonic acid.
Caption: Synthesis pathway for C.I. Acid Red 122.
Step-by-Step Synthesis Protocol
This protocol is designed for laboratory-scale synthesis. All operations involving diazonium salts must be conducted with appropriate safety precautions, as they can be explosive in a dry, concentrated state.[2]
Part A: Tetrazotization of 1,1-Bis(4-aminophenyl)cyclohexane
-
Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of 1,1-Bis(4-aminophenyl)cyclohexane in dilute hydrochloric acid. The acid serves to both solubilize the amine and provide the necessary acidic medium for diazotization.
-
Cooling: Immerse the flask in an ice-salt bath and cool the solution to 0-5 °C with vigorous stirring. Maintaining this temperature is critical for the stability of the resulting diazonium salt.
-
Diazotizing Agent: Prepare a solution of sodium nitrite in cold deionized water.
-
Reaction: Add the sodium nitrite solution dropwise to the cold amine solution over 30-45 minutes. The rate of addition must be controlled to keep the temperature below 5 °C. A slight excess of nitrous acid should be maintained to ensure complete reaction, which can be verified by testing a drop of the reaction mixture on starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
Hold: After the addition is complete, continue stirring the cold mixture for an additional 30 minutes to ensure the reaction goes to completion. The resulting solution contains the unstable bis-diazonium (tetrazo) salt and should be used immediately in the next step.
Part B: Azo Coupling
-
Coupling Solution: In a separate 1 L beaker, dissolve two molar equivalents of 4-Hydroxynaphthalene-1-sulfonic acid in a cold aqueous solution of sodium carbonate or sodium hydroxide. The alkaline conditions (pH 8-10) are necessary to deprotonate the hydroxyl group of the naphthol, forming the highly activated phenoxide ion required for efficient coupling.[3][4]
-
Coupling Reaction: Slowly add the cold bis-diazonium salt solution from Part A to the vigorously stirred alkaline coupling solution. The rate of addition should be controlled to maintain the temperature below 10 °C.
-
Precipitation: As the coupling reaction proceeds, the deep red-colored Acid Red 122 will begin to precipitate from the solution.
-
Completion: After the addition is complete, allow the reaction mixture to stir for 2-3 hours, gradually warming to room temperature to ensure the reaction is complete.
Common Impurities in Synthesis
Achieving high purity begins with minimizing side reactions during synthesis. Potential impurities include:
-
Unreacted Precursors: Residual diazo or coupling components.
-
Mono-azo Byproduct: Formed if the bis-diazonium salt only couples with one molecule of the naphthol derivative.
-
Isomeric Byproducts: Coupling can sometimes occur at the ortho position to the hydroxyl group, although para-coupling is strongly favored.
-
Decomposition Products: Phenols and tarry substances can form if the diazonium salt decomposes due to elevated temperatures.
Part 2: Purification Methodologies for High-Purity Dye
The crude product from the synthesis contains the desired dye along with inorganic salts and organic impurities. A multi-step purification strategy is required.
Workflow for Purification and Analysis
Caption: General workflow for the purification and analysis of Acid Red 122.
Protocol 1: Initial Isolation by Salting Out
The principle of "salting out" relies on decreasing the solubility of the organic dye in the aqueous solution by adding a high concentration of an electrolyte, typically sodium chloride.[3]
-
Heating: Gently heat the crude reaction mixture to approximately 60-70 °C to ensure all dye is dissolved.
-
Salting: Gradually add solid sodium chloride to the warm, stirred solution until the dye begins to precipitate. Continue adding salt until precipitation appears complete.
-
Cooling & Filtration: Cool the mixture in an ice bath to maximize precipitation. Collect the solid crude dye by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a cold, saturated NaCl solution to remove entrained organic impurities. Do not wash with pure water, as this will redissolve a significant portion of the dye.
-
Result: This step yields a crude dye cake, which is substantially enriched in Acid Red 122 but still contains significant amounts of occluded inorganic salts.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. It exploits the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[7][] For a water-soluble dye like Acid Red 122, a mixed solvent system, such as water-ethanol, is often effective.
-
Solvent Selection: The ideal solvent (or solvent pair) should dissolve the dye completely at high temperatures but poorly at low temperatures.[9]
-
Dissolution: Transfer the crude dye cake to an Erlenmeyer flask. Add a minimal amount of hot deionized water to dissolve the solid completely. Gentle heating on a hot plate may be required.
-
Hot Filtration (if necessary): If insoluble impurities (e.g., tar) are present, filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (the same water-ethanol mixture or pure cold ethanol) to remove any remaining soluble impurities from the crystal surfaces.[10]
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Protocol 3: High-Purity Polish with Preparative HPLC
For applications demanding the highest level of purity (>99%), preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[11]
-
System Setup: Use a preparative HPLC system equipped with a suitable reverse-phase column (e.g., C18) and a UV-Vis detector set to the λmax of Acid Red 122.
-
Mobile Phase: A typical mobile phase would be a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile or methanol.
-
Sample Preparation: Dissolve the recrystallized dye in the mobile phase and filter through a 0.45 µm syringe filter.
-
Injection & Fractionation: Inject the sample onto the column and collect the fractions corresponding to the main peak of Acid Red 122.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the final, high-purity product.
Part 3: Purity Assessment and Characterization
No synthesis is complete without rigorous validation of the final product's purity and identity. A combination of chromatographic and spectroscopic techniques is essential.
| Technique | Purpose | Expected Result for High-Purity Acid Red 122 |
| High-Performance Liquid Chromatography (HPLC-PDA) | To determine purity and quantify impurities. The Photo Diode Array (PDA) detector provides spectral information across a range of wavelengths.[12][13] | A single, sharp, and symmetrical peak at the expected retention time. Purity is often reported as >98% area normalization. The UV-Vis spectrum from the PDA should match the reference. |
| UV-Visible Spectroscopy | To confirm the wavelength of maximum absorbance (λmax) and verify the chromophore's integrity.[14] | A characteristic λmax in the visible region, consistent with the expected electronic transitions of the azo chromophore system. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the presence of key functional groups and the overall molecular structure.[15] | Characteristic absorption bands for O-H (hydroxyl), N=N (azo), S=O (sulfonate), and aromatic C-H and C=C bonds. |
| Mass Spectrometry (MS) | To unequivocally confirm the molecular weight of the compound.[16] | The mass spectrum should show a prominent ion corresponding to the calculated molecular weight of the Acid Red 122 anion. |
| Melting Point Determination | A sharp melting point over a narrow range is a good indicator of purity for crystalline solids.[17] | A sharp, well-defined melting or decomposition point. Impurities typically depress and broaden the melting range. |
References
- Chemneo. (2024). Unlock the Secrets of Acid Red 122 CAS 12234-98-9: A Comprehensive Guide.
-
World Dye Variety. (2012). Acid Red 122. Available at: [Link]
- Google Patents. (CN106398274A). Synthetic process of pigment red 122.
-
Lubs, H. A. (1919). A Method for the Purification of Certain Azo Dyes. Journal of Industrial & Engineering Chemistry. Available at: [Link]
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World Dye Variety. (2012). Direct Red 122. Available at: [Link]
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Freeman, H. S., et al. (2008). Purification of Some Water Soluble Azo Dyes by High-Speed Countercurrent Chromatography. Taylor & Francis Online. Available at: [Link]
-
Discovery Scientific Society. (2022). Synthesis and characterization of monoazo disperse dyes from salycyclic acid and phenol as coupling components. Available at: [Link]
-
Imaginative Ink Publications. (2024). Synthesis and Characterization of Mono-azo Dyes: A Combinational Study. Available at: [Link]
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ProQuest. Enzymatic Removal of Sulfonated Azo Dyes from Synthetic Textile Effluents Using Soybean Peroxidase. Available at: [Link]
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Iijima, T. (1955). Purification of Azo Dyes carrying Sulfonic Groups. J-Stage. Available at: [Link]
- Google Patents. (CN102942802A). Preparing method of pigment red 122.
-
SIELC Technologies. (2018). C.I. Pigment Red 122. Available at: [Link]
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SY Chemical Co., Ltd. Pigment Red 122. Available at: [Link]
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Danish Environmental Protection Agency. Technical Aspects of Azo Colorants. Available at: [Link]
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Blümel, S., et al. (1996). Isolation of a Bacterial Strain with the Ability To Utilize the Sulfonated Azo Compound 4-Carboxy-4′-Sulfoazobenzene as the Sole Source of Carbon and Energy. PMC. Available at: [Link]
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McLean, M. A., & Freas, R. B. (1989). Enhanced analysis of sulfonated azo dyes using liquid chromatography/thermospray mass spectrometry. PubMed. Available at: [Link]
-
ResearchGate. (2022). Synthesis of Monoazo Dyes From Halogenated Arylamines and Fastness Properties on Cotton and Nylon. Available at: [Link]
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Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available at: [Link]
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University of California, Irvine. Recrystallization-1.pdf. Available at: [Link]
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JoVE. (2020). Video: Recrystallization - Concept. Available at: [Link]
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Al-Ayed, A. S., et al. (2022). Classifications, properties, recent synthesis and applications of azo dyes. PMC. Available at: [Link]
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Ardena. Preparative HPLC Purification. Available at: [Link]
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Rick Pires. (2018). recrystallization. YouTube. Available at: [Link]
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Semantic Scholar. Purification procedures for synthetic dyes: Part 1—dry column chromatography. Available at: [Link]
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University of Toronto. The Synthesis of Azo Dyes. Available at: [Link]
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
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Wikipedia. Azo coupling. Available at: [Link]
-
Obi, J. C., & Osunwa, P. C. (2022). UV and IR Characterization of Monoazo Disperse Dyes Synthesized from Aminobenzene and its Derivatives. SAS Publishers. Available at: [Link]
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ResearchGate. (2018). Acid dyes derived from various diazo and coupling components. Available at: [Link]
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Wikipedia. Pigment Red 122. Available at: [Link]
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Kim, M., et al. (2022). Improvement of analytical method for three azo dyes in processed milk and cheese using HPLC-PDA. PMC. Available at: [Link]
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LCGC International. (2025). The Red Component of Analytical Chemistry: Assessing the Performance of Analytical Methods. Available at: [Link]
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Crownpigment. Pigment red 122 / Quinacridone Red E-B. Available at: [Link]
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Understanding the quinacridone chemical family of pigments.
An In-depth Technical Guide to the Quinacridone Chemical Family of Pigments
Abstract
The quinacridone family of organic pigments represents a cornerstone of high-performance colorant technology. First synthesized in the late 19th century, their true potential was not realized until the mid-20th century with the discovery of their polymorphism.[1][2][3] This guide provides a comprehensive technical overview of the quinacridone chemical family, intended for researchers, scientists, and professionals in drug development. We will explore the synthesis of the core quinacridone structure, delve into the critical role of crystal polymorphism in defining their physical and chromatic properties, detail the conditioning processes required to create pigment-grade materials, and discuss their characterization and expanding applications beyond traditional colorants.
Introduction: A Legacy of Performance and Vibrancy
Quinacridone is a synthetic organic compound, with the parent molecule identified as 5,12-dihydroquinolino[2,3-b]acridine-7,14-dione (C₂₀H₁₂N₂O₂).[4][5] Although the first quinacridone compound was prepared in 1896, its value as a pigment went unrecognized for decades.[2][3] It was not until 1958 that DuPont commercialized them, and they quickly became established as "high-performance" pigments due to their exceptional stability and color properties.[4][6]
The quinacridone family is renowned for its:
-
Exceptional Fastness: High resistance to degradation from light, weather, heat, and solvents.[2][7]
-
Vibrant, Clean Hues: Offering a spectrum of colors from a yellowish red to a deep violet, characterized by high color strength and transparency.[2][7][8]
-
Chemical Inertness: Insoluble in water and most organic solvents, contributing to their durability and low toxicity profile.[3][4]
These attributes have made them indispensable in demanding applications such as automotive coatings, industrial paints, plastics, and high-quality printing inks.[4][7][9] More recently, their inherent semiconductor properties have opened new avenues of research in organic electronics.[4][10][11]
The Quinacridone Core: Synthesis and Chemical Structure
The name "quinacridone" suggests a fusion of quinoline and acridone, but they are not synthesized this way. The classical and most common industrial synthesis for the linear trans-quinacridone backbone involves the cyclization of 2,5-dianilinoterephthalic acid (DATA).
General Synthesis Pathway
The synthesis can be broadly understood as a two-step process:
-
Formation of a Precursor: This typically involves the condensation of succinosuccinate esters with an aniline (or a substituted aniline) to form a dihydroquinacridone intermediate.[4]
-
Cyclization and Oxidation: The precursor undergoes a ring-closure reaction, usually in the presence of a strong acid like polyphosphoric acid (PPA) at elevated temperatures, followed by an oxidation step to yield the final conjugated quinacridone system.[1][6][12]
The product of this initial synthesis is referred to as "crude" quinacridone. This crude material generally has a large and irregular particle size and is not in the desired crystal form, making it unsuitable for direct use as a pigment.[12]
Derivatives of the parent quinacridone are readily produced by using substituted anilines in the initial condensation step. For example, using 4-methylaniline yields 2,9-dimethylquinacridone (Pigment Red 122), a commercially significant magenta pigment.[1]
Diagram: Simplified Synthesis of Linear trans-Quinacridone
Caption: A simplified workflow for the synthesis of the crude quinacridone backbone.
Experimental Protocol: Synthesis of Crude Quinacridone
This protocol is a representative example of a lab-scale synthesis via acid-catalyzed ring closure.
Objective: To synthesize crude, unsubstituted quinacridone from 2,5-dianilinoterephthalic acid (DATA).
Materials:
-
2,5-dianilinoterephthalic acid (DATA)
-
Polyphosphoric acid (PPA), 85% P₂O₅ content
-
Deionized water
-
Reaction vessel with mechanical stirrer, heating mantle, and thermometer
Procedure:
-
Carefully charge the reaction vessel with 500 parts by weight of polyphosphoric acid.
-
While stirring, heat the PPA to approximately 110-120°C.
-
Slowly introduce 110 parts by weight of DATA into the hot PPA.[1] The addition should be controlled to maintain the temperature.
-
Once the addition is complete, continue stirring the reaction mixture at 120-130°C for 3 to 4 hours to ensure complete cyclization.[1]
-
Prepare for hydrolysis (drowning) by placing 900 parts by weight of water into a separate, well-stirred vessel.
-
Carefully and slowly pour the hot reaction melt into the water. This is a highly exothermic step and must be done with caution. The crude quinacridone will precipitate out of the solution.
-
Filter the resulting suspension to collect the precipitated solid.
-
Wash the filter cake extensively with water until the filtrate is free of acid (pH neutral).
-
Dry the crude quinacridone product in an oven at 80°C.
Expected Outcome: A dark-colored solid powder, which is the "crude" form of quinacridone, not yet suitable for pigmentary application.
The Key to Color and Performance: Polymorphism
The discovery that quinacridone could exist in different crystal forms (polymorphs) was the pivotal moment that unlocked its commercial potential.[1] Polymorphism refers to the ability of a solid material to exist in more than one crystal lattice structure. For quinacridones, these different packing arrangements of the same molecule profoundly affect its properties, most notably its color.[4][13] The color of the pigment is determined by the electronic transitions within the molecule, which are heavily influenced by intermolecular interactions like hydrogen bonding and π-π stacking in the solid state.[11]
Unsubstituted quinacridone (C.I. Pigment Violet 19) has three primary, well-documented polymorphs.[14]
-
α (Alpha) Phase: This phase typically forms during initial synthesis. It produces a red color but is the least thermodynamically stable of the three. Its poor lightfastness and durability make it commercially non-viable as a standalone pigment.[1][15]
-
β (Beta) Phase: This is a highly stable, red-violet or maroon polymorph with excellent weather resistance.[4][16] Its crystal structure is characterized by linear chains where each quinacridone molecule forms double hydrogen bonds with two neighbors.[4]
-
γ (Gamma) Phase: This is another highly stable polymorph that provides a strong, clean, bluish-red or scarlet shade with outstanding color fastness and resistance to solvents.[4] The crystal lattice of the γ-phase features a criss-cross arrangement, where each molecule is hydrogen-bonded to four neighboring molecules via single H-bonds.[4][16]
Diagram: Hydrogen Bonding in β and γ Quinacridone Polymorphs
Caption: Contrasting hydrogen bonding patterns in β and γ quinacridone polymorphs.
Pigment Conditioning: From Crude Solid to Engineered Particle
To transform the crude quinacridone into a high-performance pigment, a "conditioning" or "finishing" step is essential. This post-synthesis processing is designed to control two critical parameters:
-
Crystal Phase (Polymorph): Converting the initial crude product (often the α-phase) into the desired stable β or γ polymorph.
-
Particle Size and Distribution: Reducing the particle size to the sub-micron level (<0.1 µm for transparent grades, >0.2 µm for opaque grades) and achieving a narrow size distribution for optimal color strength, chroma, and dispersibility.[17][18]
Several methods are employed to achieve this, often in combination.
Conditioning Methodologies
-
Solvent Treatment: Heating the crude pigment in a high-boiling point organic solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO)) can induce phase transformation to a more stable polymorph. The temperature and duration of this treatment also influence the final particle size.[1][17]
-
Milling: Mechanical attrition, such as ball milling or bead milling, is used to physically break down large crude particles. This is often done in the presence of a grinding aid (like salt) and a solvent to facilitate particle size reduction and prevent re-agglomeration.
-
Acid Drowning/Pasting: This involves dissolving the crude pigment in a strong acid, such as concentrated sulfuric acid, and then re-precipitating it by "drowning" the acid solution into a non-solvent like water or an alcohol.[17] The conditions of this precipitation (temperature, agitation, drowning rate) are critical for controlling both the polymorph and the particle size.
-
Use of Additives: Particle growth inhibitors or crystal phase directors can be added during synthesis or conditioning to guide the formation of a specific polymorph and control particle size.[17][19] Examples include quinacridone derivatives like sulfonic acids or phthalimidomethyl quinacridone.[17][20]
Table: Properties of Unsubstituted Quinacridone (PV19) Polymorphs
| Property | α (Alpha) Phase | β (Beta) Phase | γ (Gamma) Phase |
| Color Index Name | C.I. Pigment Violet 19 | C.I. Pigment Violet 19 | C.I. Pigment Violet 19 |
| Typical Color | Red | Red-Violet, Maroon | Bluish-Red, Scarlet |
| Thermodynamic Stability | Least Stable | More Stable | Most Stable |
| Light/Weather Fastness | Poor | Excellent | Excellent |
| Commercial Value | Low (generally an intermediate) | High | High |
| Primary Applications | - | Automotive coatings, plastics | High-end paints, inks, cosmetics |
Experimental Protocol: Conversion of Crude to γ-Phase Quinacridone
Objective: To convert crude quinacridone into the pigmentary γ-crystal form using solvent treatment.
Materials:
-
50 parts crude quinacridone
-
500 parts N-methyl-2-pyrrolidone (NMP)
-
Deionized water
-
Jacketed reaction vessel with agitator and reflux condenser
Procedure:
-
Charge the reaction vessel with the crude quinacridone and NMP.
-
Heat the suspension in the closed vessel to 140-150°C with constant stirring.
-
Maintain this temperature for 4 hours to allow for the crystal phase transition and particle ripening.[1]
-
After 4 hours, cool the suspension to 80°C.
-
Isolate the pigment. This can be done by distilling off the NMP and adding an equal amount of water to create a filterable slurry.[1]
-
Filter the pigment suspension and wash the cake thoroughly with water to remove any residual solvent.
-
Dry the resulting pigment.
Expected Outcome: A fine, yellowish-red pigment powder corresponding to the pure γ-crystal form of quinacridone, characterized by good dispersibility and a clean shade.[1]
Key Characterization Techniques
Verifying the successful synthesis and conditioning of quinacridone pigments requires a suite of analytical techniques.
-
X-Ray Powder Diffraction (XRPD): This is the definitive method for identifying and distinguishing between the different polymorphs.[14][21] Each crystal form produces a unique diffraction pattern, acting as a fingerprint. Challenges can arise from the very small crystallite sizes of finished pigments, which can cause significant line broadening in the diffraction pattern.[14][22]
-
Spectroscopy (FTIR, Raman): Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be used to identify polymorphs.[23] While the chemical structure is identical, subtle shifts in bond vibrations due to different hydrogen bonding environments can be detected.
-
Electron Microscopy (SEM, TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for visualizing the morphology, size, and size distribution of the pigment particles. This is crucial for quality control and correlating physical form with performance properties like transparency and tinting strength.
Expanding Horizons: Applications Beyond Color
While their primary role is as high-performance pigments, the unique electronic structure of the quinacridone molecule lends itself to advanced applications, which are of significant interest to the scientific community.
Organic Electronics
Quinacridone and its derivatives are p-type organic semiconductors that exhibit intense fluorescence and high charge carrier mobility.[4][11] Combined with their excellent thermal and photochemical stability, these properties make them attractive candidates for use in:
-
Organic Light-Emitting Diodes (OLEDs)
-
Organic Field-Effect Transistors (OFETs)
The ability of quinacridone molecules to self-assemble into well-ordered structures via hydrogen bonding and π-π stacking is key to achieving the high charge mobility required for these electronic applications.[4][11]
Relevance to Drug Development and Life Sciences
While not typically used as active pharmaceutical ingredients (APIs), the quinacridone scaffold holds interest for several reasons:
-
Low Toxicity Profile: The extensive use of specific quinacridones (like PV19 and PR122) in cosmetics and tattoo inks indicates a low level of human toxicity and bioavailability, stemming from their extreme insolubility.[11]
-
Aryl Hydrocarbon Receptor (AHR) Interaction: As polynuclear heterocyclic aromatic compounds, quinacridones have a structural configuration that suggests potential binding to the Aryl Hydrocarbon Receptor (AHR).[11] The AHR is a ligand-activated transcription factor that plays a crucial role in regulating responses to xenobiotics and is involved in various physiological and pathophysiological processes. This interaction is an area of interest for toxicological and mechanistic studies.
-
Scaffold for Derivative Synthesis: The core quinacridone structure, a rigid heterocyclic system, can serve as a building block for designing novel molecules. By attaching different functional groups, researchers can create derivatives with tailored electronic and photophysical properties for applications in biosensing or as fluorescent probes.[25]
Conclusion
The quinacridone family of pigments exemplifies the powerful relationship between molecular structure, solid-state chemistry, and material performance. The key to their success lies not just in their robust conjugated core but in the nuanced control of their crystalline polymorphism and particle morphology through sophisticated conditioning processes. This control allows for the production of a wide range of vibrant, exceptionally durable colors that have become standards in demanding industrial applications. As research continues, the unique semiconductor and self-assembly properties of the quinacridone scaffold are paving the way for its use in next-generation organic electronics and other advanced material sciences, ensuring its relevance for decades to come.
References
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Preparation of New Pigments of Quinacridone Group and their Pigmentory Properties. (n.d.). International Journal of Scientific & Engineering Research. [Link]
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Quinacridone. (2023, November 29). In Wikipedia. [Link]
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Schmidt, M. U., et al. (2007). Crystal structure prediction of organic pigments: quinacridone as an example. Acta Crystallographica Section B: Structural Science, 63(Pt 1), 128–137. [Link]
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Pigment Stories: Quinacridone Pigments. (2021, June 21). Jackson's Art Blog. [Link]
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El-Gammal, B. (2018). Quinacridone pigments. In High Performance Pigments. [Link]
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Facci, G. (2012). Polymorphism of pigments and dyes. ResearchGate. [Link]
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Gussoni, M., et al. (2014). Spectroscopic identification of quinacridone polymorphs for organic electronics. CrystEngComm, 16(8), 1555-1562. [Link]
- Bäbler, F. (1994). U.S. Patent No. 5,286,863. U.S.
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Quinacridone Pigments: The Vibrant Secret Behind Stunning Colors. (2025, May 21). Wallpics. [Link]
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Quinacridone Pigments. (2021, July 6). Tri-Art. [Link]
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Quinacridone. (n.d.). Grokipedia. [Link]
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Smith, G. D. (2023). Quinacridone Red and Violet: An Infrared Surprise. Journal of Chemical Education, 100(8), 3206-3211. [Link]
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Size and Phase Control in Quinacridone Nanoparticle Formation by Laser Ablation in Water. (2010). ResearchGate. [Link]
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Process for producing quinacridone pigment composition. (2018, August 7). Justia Patents. [Link]
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Bäbler, F. (1995). EP Patent No. 0682090A1. European Patent Office. [Link]
-
Quinacridone. (n.d.). PubChem. National Center for Biotechnology Information. [Link]
- Quinacridone nanoscale pigment particles and methods of making same. (n.d.).
- Preparation of beta quinacridone pigments. (n.d.).
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The Radiant World of Quinacridone Pigments: Unveiling Nature's Palette. (n.d.). LinkedIn. [Link]
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Lomax, S. Q., et al. (2009). Combined X-ray Diffraction and Raman Identification of Synthetic Organic Pigments in Works of Art: From Powder Samples to Artists' Paints. Analytical Chemistry, 81(15), 6437-6444. [Link]
-
The application of x-ray powder diffraction for the analysis of synthetic organic pigments. Part 1: Dry pigments. (2025, August 6). ResearchGate. [Link]
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X-ray powder diagram and TEM image of α II -quinacridone crystals. (n.d.). ResearchGate. [Link]
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Rurack, K., et al. (2023). Quinacridones as a Building Block for Sustainable Gliding Layers on Ice and Snow. Molecules, 28(14), 5481. [Link]
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Quinacridone Pigments. (n.d.). ResearchGate. [Link]
- Beta quinacridone pigment. (n.d.).
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PROCESS FOR PRODUCING QUINACRIDONE PIGMENT COMPOSITION. (2022, August 17). European Patent Office. [Link]
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Quinacridone Pigments Market Size, Share, Growth, Forecast to 2033. (2025, June 15). Straits Research. [Link]
- Gamma quinacridone pigment. (n.d.).
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Quinacridone Red and Violet: An Infrared Surprise. (2023, July 19). Journal of Chemical Education. [Link]
- Process for producing quinacridone pigment composition. (n.d.).
- Preparation of quinacridone pigments. (n.d.).
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Acridone and quinacridone derivatives with carbazole or phenoxazine substituents: synthesis, electrochemistry, photophysics and application as TADF electroluminophores. (2022, August 8). Journal of Materials Chemistry C. [Link]
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Physical and chemical properties of Acid Red 122 powder.
An In-Depth Technical Guide to the Physical and Chemical Properties of C.I. Acid Red 122
Introduction: Defining C.I. Acid Red 122
C.I. Acid Red 122 (CAS No. 12234-98-9) is a synthetic, water-soluble anionic dye belonging to the disulfonated azo class. It is recognized for its vibrant bluish-red hue and is primarily utilized in the textile industry for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon. Its molecular structure, featuring two sulfonate (-SO₃⁻) groups, imparts good water solubility, a key characteristic of acid dyes, allowing for its application from an acidic dye bath.
A critical point of clarification is the distinction between C.I. Acid Red 122 and C.I. Pigment Red 122 . These are fundamentally different chemical compounds, a fact often obscured in commercial and database literature. Acid Red 122 is a water-soluble sodium salt, whereas Pigment Red 122 (CAS No. 980-26-7) is a water-insoluble quinacridone pigment. This guide will focus exclusively on the properties of the water-soluble acid dye, C.I. Acid Red 122.
Core Physicochemical Properties
| Property | Value | Source(s) |
| C.I. Name | Acid Red 122 | |
| CAS Number | 12234-98-9 | [1] |
| Molecular Formula | C₃₈H₃₀N₄Na₂O₈S₂ | [1] |
| Molecular Weight | 780.77 g/mol | [2] |
| Appearance | Reddish-orange powder | |
| Chemical Class | Disulfonated Azo Dye | [3] |
| Melting Point | Data not readily available | |
| Density | Data not readily available | |
| Solubility | Good solubility in water, forming a red solution. | [4] |
Synthesis and Chemical Structure
The synthesis of Acid Red 122 is a classic example of diazo coupling chemistry, a cornerstone of azo dye production. The process involves two main stages:
-
Diazotization: 1,1-Bis(4-aminophenyl)cyclohexane is treated with a source of nitrous acid (typically sodium nitrite in an acidic medium) to convert the two primary amine groups into highly reactive diazonium salts.
-
Azo Coupling: The resulting bis-diazonium salt is then reacted with two equivalents of a coupling component, 4-Hydroxynaphthalene-1-sulfonic acid (Nevile and Winther's acid), under controlled pH conditions to form the final bis-azo dye molecule.
The presence of the two sulfonic acid groups is integral to the dye's function, providing the necessary water solubility and the sites for ionic interaction with the amino groups in protein and polyamide fibers during the dyeing process.
Analytical Characterization: Protocols and Workflows
Accurate characterization of Acid Red 122 is essential for quality control, formulation development, and research applications. The following sections provide detailed protocols for its analysis.
Quantitative Analysis by UV-Visible Spectrophotometry
UV-Visible spectrophotometry is the most common method for determining the concentration of dyes in solution, based on the Beer-Lambert law. Since the specific absorption maximum (λmax) for Acid Red 122 is not universally reported, the first step is its experimental determination.
Objective: To determine the wavelength of maximum absorbance (λmax) and create a standard calibration curve for quantifying Acid Red 122 in aqueous solutions.
Materials:
-
Acid Red 122 powder (analytical standard grade)
-
Deionized water
-
Class A volumetric flasks (100 mL, 50 mL, 10 mL)
-
Class A pipettes
-
Quartz cuvettes (1 cm path length)
-
Calibrated UV-Visible Spectrophotometer
Methodology:
-
Preparation of Stock Solution (100 mg/L):
-
Accurately weigh approximately 10.0 mg of Acid Red 122 powder using an analytical balance.
-
Quantitatively transfer the powder to a 100 mL volumetric flask.
-
Dissolve the powder in approximately 50 mL of deionized water, using sonication if necessary to ensure complete dissolution.
-
Once dissolved, dilute to the 100 mL mark with deionized water and mix thoroughly. This is your 100 mg/L stock solution.
-
-
Determination of λmax:
-
Prepare a dilute solution (e.g., 5 mg/L) from the stock solution.
-
Fill a quartz cuvette with deionized water to serve as a blank and auto-zero the spectrophotometer.
-
Scan the 5 mg/L dye solution across a wavelength range of 300-700 nm.
-
The wavelength at which the highest absorbance peak is observed is the λmax. Record this value. All subsequent absorbance measurements must be performed at this wavelength.[5]
-
-
Preparation of Calibration Standards:
-
From the 100 mg/L stock solution, prepare a series of at least five standard solutions of decreasing concentration (e.g., 10, 7.5, 5, 2.5, and 1 mg/L) by serial dilution into volumetric flasks.
-
-
Measurement and Calibration Curve Construction:
-
Set the spectrophotometer to the predetermined λmax.
-
Measure the absorbance of each calibration standard, starting from the most dilute. Rinse the cuvette with the next standard before measuring.
-
Plot a graph of Absorbance (y-axis) versus Concentration (x-axis).
-
Perform a linear regression analysis. A valid calibration curve should have a coefficient of determination (R²) ≥ 0.999. The equation of the line (y = mx + c) can then be used to determine the concentration of unknown samples.
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating the primary dye component from synthesis by-products, isomers, and other impurities. For sulfonated azo dyes like Acid Red 122, ion-pair reversed-phase chromatography is a common and effective approach.
Objective: To assess the purity of an Acid Red 122 sample by separating its components.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Ion-pairing reagent, e.g., Tetra-n-butylammonium hydrogen sulfate (TBAHS).
-
HPLC-grade buffer components, e.g., ammonium acetate.
-
Sample of Acid Red 122.
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Aqueous buffer with an ion-pairing agent. For example, 5 mM TBAHS in 20 mM ammonium acetate buffer, pH adjusted to 6.5.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Prepare a stock solution of Acid Red 122 in the initial mobile phase composition (e.g., 95% A, 5% B) at a concentration of approximately 100 mg/L.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: DAD set to monitor at the dye's λmax, as well as other wavelengths (e.g., 254 nm) to detect non-colored impurities.
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: Ramp from 5% to 60% B
-
25-30 min: Hold at 60% B
-
30-35 min: Return to 5% B and equilibrate for the next run.
-
-
Expert Causality: The ion-pairing reagent (TBAHS) forms a neutral complex with the anionic sulfonate groups of the dye, allowing for retention on the nonpolar C18 stationary phase. The gradient elution is necessary to first elute more polar impurities in the aqueous mobile phase, then increase the organic solvent concentration to elute the main dye component and any less polar impurities.[4]
-
-
Data Analysis:
-
Integrate the resulting chromatogram. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks detected.
-
Stability and Safe Handling
Chemical Stability: Acid Red 122 is stable under normal, dry storage conditions. However, as an azo dye, it is susceptible to degradation by strong oxidizing and reducing agents. The azo linkage (-N=N-) can be cleaved, resulting in a loss of color.
Incompatibilities:
-
Strong Oxidizing Agents: (e.g., hypochlorite, hydrogen peroxide) will cause rapid decolorization.
-
Strong Reducing Agents: (e.g., sodium dithionite) will also cleave the azo bond.
-
Strong Acids and Bases: Extreme pH conditions can affect the solubility and long-term stability of the dye.
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Avoid the formation of dust, as fine organic powders can form explosive mixtures with air.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. If significant dust is generated, respiratory protection should be used.
Conclusion
C.I. Acid Red 122 is a disulfonated azo dye whose utility is defined by its distinct chemical structure. While a comprehensive, publicly available dataset of its physical constants is lacking—a situation exacerbated by frequent confusion with C.I. Pigment Red 122—its properties can be reliably characterized through standard analytical techniques. The protocols for UV-Visible spectrophotometry and HPLC outlined in this guide provide a robust framework for researchers and quality control professionals to determine its concentration, assess its purity, and ensure its proper application. Adherence to these methodical approaches is fundamental to leveraging the dye's properties effectively and safely in scientific and industrial environments.
References
-
McLean, M. A., & Freas, R. B. (1989). Enhanced analysis of sulfonated azo dyes using liquid chromatography/thermospray mass spectrometry. Analytical Chemistry, 61(18), 2054-2058. Available at: [Link]
-
Van derková, D., et al. (2007). Analysis of electrochemical degradation products of sulphonated azo dyes using high-performance liquid chromatography/tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Bruins, A. P., Weidolf, L. O. G., & Henion, J. D. (1987). Determination of sulfonated azo dyes by liquid chromatography/atmospheric pressure ionization mass spectrometry. Analytical Chemistry, 59(22), 2647-2652. Available at: [Link]
-
Li, Y., et al. (2019). Quantitative Determination of Total Alkaloids in Piper Longum with Acid Dye Colorimetry. Proceedings of the 2019 3rd International Conference on Medical and Health Informatics (ICMHI 2019). Available at: [Link]
-
Chennaiah, M. (2024). Extractive Spectrophotometric Methods For Determination Of Drugs Using Acidic Triphenylmethane Dyes. Research Journal of Pharmacy and Technology. Available at: [Link]
- Nevado, J. J. B., Llerena, M. J. V., & Robledo, V. R. (1996). Derivative spectrophotometric determination of amaranth, ponceau 4R and carmoisine in commercial products. Analytica Chimica Acta, 334(3), 257-263.
-
Chemsrc. (2025). Acid Red 122 | CAS#:12234-98-9. Chemsrc.com. Available at: [Link]
-
Ghoreishi, S. M., & Nekouei, M. (2007). Quantitative analysis of bicomponent dye solutions by derivative spectrophotometry. Pigment & Resin Technology, 36(2), 83-89. Available at: [Link]
-
Soylak, M., & Unsal, Y. E. (2012). The Review on Spectrophotometric Determination of Synthetic Food Dyes and Lakes. DergiPark. Available at: [Link]
-
Alfa Chemistry. (n.d.). Acid Red 122. lookchem.com. Available at: [Link]
Sources
Application Note & Protocol: High-Fidelity Protein Staining with Acid Red 122
Introduction: The Need for Reliable Protein Visualization
In protein analysis workflows, from verifying electrophoretic separation to confirming transfer efficiency in Western blotting, accurate visualization of total protein is a critical checkpoint. The ideal protein stain should offer high sensitivity, a wide linear dynamic range, reversibility, and compatibility with downstream applications like immunoblotting or mass spectrometry.[1] While traditional stains like Coomassie Brilliant Blue and Ponceau S are widely used, they often present compromises in sensitivity, reversibility, or convenience.[2][3]
Acid Red 122 emerges as a superior alternative, providing a rapid and highly sensitive method for staining proteins on various membranes, including nitrocellulose and polyvinylidene fluoride (PVDF). This application note provides a comprehensive guide to the mechanism, application, and benefits of using Acid Red 122 for robust and reliable protein detection.
Mechanism of Action: Electrostatic and Hydrophobic Interactions
Acid Red 122 is an anionic azo dye.[4] Its staining mechanism is rooted in fundamental principles of protein chemistry and electrostatic interactions.[5] The process is highly dependent on the pH of the staining solution.
-
Acidic Environment: The protocol utilizes an acidic solution (typically containing acetic acid). In this low-pH environment, the primary amino groups (e.g., from lysine and arginine residues) and N-termini of proteins become protonated, conferring a net positive charge.[5][6]
-
Anionic Dye Binding: Acid Red 122, which carries a negative charge due to its sulfonate groups, is then electrostatically attracted to the positively charged regions of the proteins.[5][7]
-
Hydrophobic Interactions: Beyond ionic bonds, non-covalent hydrophobic interactions between the dye's aromatic ring structures and non-polar regions of the proteins also contribute to the binding, enhancing staining intensity.[3][8]
This combination of forces results in a stable, yet non-covalent, complex between the dye and the protein, allowing for intense staining that is also fully reversible. The reversibility is a key advantage, as a simple wash with a neutral or slightly basic buffer can disrupt the electrostatic interactions, releasing the dye without altering the protein itself, leaving it accessible for subsequent immunodetection.[6][9][10]
Workflow Overview: From Gel to Stained Membrane
The following diagram illustrates the streamlined workflow for using Acid Red 122 to stain proteins on a membrane following electrophoretic transfer.
Caption: Workflow for reversible protein staining on membranes using Acid Red 122.
Detailed Experimental Protocol
This protocol is optimized for staining proteins on PVDF or nitrocellulose membranes post-transfer.
Required Reagents & Materials
-
Acid Red 122 (powder form)
-
Glacial Acetic Acid
-
High-purity deionized (DI) water
-
Orbital shaker
-
Clean staining trays
-
Imaging system (e.g., gel doc or flatbed scanner)
Reagent Preparation
Stock Staining Solution (0.1% w/v Acid Red 122 in 5% v/v Acetic Acid)
-
Add 50 mL of glacial acetic acid to 950 mL of DI water to create a 5% acetic acid solution.
-
Weigh 1.0 g of Acid Red 122 powder.
-
Add the powder to the 5% acetic acid solution.
-
Stir vigorously with a magnetic stir bar until the dye is completely dissolved.
-
Store the solution at room temperature, protected from light. It is stable for several months.
Scientist's Note: While the 0.1% concentration in 5% acetic acid is a robust standard, studies have shown that the staining method is effective across a wide range of dye and acid concentrations.[11] For routine checks, a more dilute solution (e.g., 0.01% Acid Red 122 in 1% acetic acid) can be used to conserve reagents while still providing adequate sensitivity.[6]
Step-by-Step Staining Procedure
For all steps, ensure the membrane is fully submerged in the solution and agitated gently.[2]
-
(Optional Rinse) After completing the protein transfer, briefly rinse the membrane in a tray with DI water to remove any residual transfer buffer components (e.g., SDS) that might interfere with staining.
-
Staining: Decant the water and add a sufficient volume of the Acid Red 122 Staining Solution to completely cover the membrane. Incubate for 5-10 minutes at room temperature on an orbital shaker. Protein bands will appear as distinct red/pink bands.
-
Destaining: Pour off the staining solution. The solution can be reused several times. Add DI water to the tray and wash the membrane for 3-5 minutes with gentle agitation. Repeat with fresh DI water 2-3 times until the background is clear and the protein bands are sharply defined.[12]
-
Imaging: The membrane is now ready for imaging. The stained proteins are stable and will not fade quickly, unlike some other stains.[13] Capture an image to document transfer efficiency and for potential use in total protein normalization.
-
Reversal for Immunoblotting: To proceed with Western blotting, simply wash the membrane with DI water or Tris-Buffered Saline with Tween 20 (TBST) until the red color is completely gone.[10][12] This typically takes 5-10 minutes. The membrane can then be moved directly to the blocking step of your standard immunoblotting protocol without any impact on antibody binding.[12][13]
Performance Characteristics & Comparison
Acid Red 122 offers significant advantages over other common total protein stains.
| Feature | Acid Red 122 | Ponceau S | Coomassie Blue (for membranes) |
| Sensitivity | High (~0.5 ng)[9] | Low (~200 ng)[3] | High |
| Staining Time | 5-10 minutes | < 5 minutes[3] | > 30 minutes |
| Reversibility | Excellent, with water/buffer[9] | Excellent, with water[10] | Poor/Irreversible, can interfere with detection[2] |
| Band Stability | Stable, easy to photograph[13] | Fades over time[2][3] | Stable |
| Downstream Use | Fully compatible with immunoblotting & sequencing[13] | Fully compatible[10] | Can interfere with antibody binding[2] |
Troubleshooting
| Problem | Potential Cause | Solution |
| High Background | Insufficient washing/destaining. | Increase the number and duration of DI water washes. Ensure adequate agitation. |
| Strong binding to nylon membranes. | Acid Red 122 is recommended for PVDF and nitrocellulose, not nylon membranes. | |
| Weak/No Staining | Poor protein transfer. | Verify transfer setup, buffer composition, and power conditions. |
| Staining solution is depleted. | Use fresh staining solution. | |
| Uneven Staining | Air bubbles between gel and membrane during transfer. | Ensure complete and even contact during the assembly of the transfer stack. |
| Membrane was not fully submerged during staining. | Use a larger volume of staining solution and a suitable tray size. |
Conclusion
Acid Red 122 provides a rapid, sensitive, and robust method for the reversible staining of proteins on nitrocellulose and PVDF membranes. Its mechanism relies on strong, yet reversible, electrostatic and hydrophobic interactions, allowing for clear visualization of protein transfer without compromising downstream immunodetection. By incorporating this protocol, researchers can add a critical quality control step to their Western blotting workflow, preventing the waste of valuable time and reagents on suboptimal transfers and improving the reliability and reproducibility of their results.
References
-
Title: Swift Membrane Stain. Source: G-Biosciences. URL: [Link]
-
Title: A high-affinity reversible protein stain for Western blots. Source: PubMed. URL: [Link]
-
Title: Mechanism of dye response and interference in the Bradford protein assay. Source: PubMed. URL: [Link]
-
Title: Ponceau S staining (preparation and protocol). Source: Sharebiology. URL: [Link]
-
Title: Ponceau S - Wikipedia. Source: Wikipedia. URL: [Link]
-
Title: Seeing Blue and Red: Coomassie vs. Ponceau staining. Source: Advansta Inc. URL: [Link]
-
Title: Acid Red 122. Source: World dye variety. URL: [Link]
-
Title: Protein Staining. Source: Bio-Rad. URL: [Link]
Sources
- 1. bio-rad.com [bio-rad.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. biotium.com [biotium.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ponceau S staining: Purpose, protocol, and tips | Abcam [abcam.com]
- 7. The Chemistry of Dyes and Staining - National Diagnostics [nationaldiagnostics.com]
- 8. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitive, Rapid, Reversible Membrane Stain for PVDF & Nitrocellulose [gbiosciences.com]
- 10. Ponceau S - Wikipedia [en.wikipedia.org]
- 11. Ponceau S staining (preparation and protocol) - Sharebiology [sharebiology.com]
- 12. Seeing Blue and Red: Coomassie vs. Ponceau staining - Advansta Inc. [advansta.com]
- 13. A high-affinity reversible protein stain for Western blots - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Acid Red 122 as a High-Contrast Cytoplasmic Counterstain in Histological Studies
Introduction to Acid Red 122 in Biological Staining
In the landscape of histological tissue evaluation, counterstaining is critical for providing morphological context to primary nuclear stains. While Eosin Y and Acid Fuchsin remain the traditional standards, Acid Red 122 (CAS 12234-98-9) —a synthetic bis-azo dye—has emerged as a robust alternative for researchers requiring high-contrast visualization of acidophilic tissue components [1].
Originally engineered for industrial applications due to its exceptional photostability and binding affinity, Acid Red 122 possesses a molecular architecture ( C38H30N4Na2O8S2 , MW: 780.77) that makes it highly effective in biological matrices. The presence of multiple sulfonate auxochromes ( −SO3− ) allows it to form strong electrostatic bonds with cationic tissue structures, rendering cytoplasm, erythrocytes, and connective tissue fibers in distinct, vibrant shades of red [2].
This application note provides a comprehensive, self-validating protocol for utilizing Acid Red 122 as a counterstain, detailing the mechanistic causality behind each experimental choice to ensure reproducible and artifact-free results.
Mechanistic Principles: The Electrostatic Causality of Acid Dyes
To optimize a staining protocol, one must understand the chemical interactions driving it. The fundamental mechanism of Acid Red 122 is electrostatic salt linkage [3].
Proteins within the cytoplasm and extracellular matrix are amphoteric, meaning their net charge depends entirely on the pH of their environment. The isoelectric point (pI) of most cytoplasmic proteins falls between pH 5.0 and 6.0.
-
The Role of the Acidic Buffer: By lowering the pH of the staining bath to ~4.0 (using acetic acid), the carboxyl groups on tissue proteins remain unionized, while the amino groups (e.g., lysine, arginine) become heavily protonated ( −NH3+ ).
-
The Role of the Dye: Acid Red 122 is an anionic dye. In solution, its sodium salts dissociate, leaving negatively charged sulfonate groups.
-
The Interaction: The anionic dye molecules are drawn to the cationic tissue sites, forming a stable electrostatic bond [4].
Figure 1: Mechanism of electrostatic salt linkage between Acid Red 122 and tissue proteins.
Comparative Analysis of Histological Acid Dyes
Selecting the correct counterstain requires evaluating molecular weight, optimal pH, and photostability. Acid Red 122 offers a higher molecular weight than Eosin Y, which restricts its penetration rate but dramatically increases its retention during alcohol dehydration, reducing the risk of accidental over-differentiation.
| Parameter | Eosin Y | Acid Fuchsin | Acid Red 122 |
| Chemical Class | Xanthene | Triphenylmethane | Bis-Azo |
| Molecular Weight | 691.85 g/mol | 585.54 g/mol | 780.77 g/mol |
| Optimal Staining pH | 4.5 – 5.0 | 3.0 – 4.0 | 3.5 – 4.5 |
| Target Structures | Cytoplasm, RBCs, Muscle | Collagen, Muscle, Cytoplasm | Cytoplasm, Connective Tissue, RBCs |
| Photostability | Moderate (Fades over time) | Low (Prone to fading) | High (Excellent archival stability) |
| Differentiation Risk | High (Easily washed out) | Moderate | Low (Strong tissue retention) |
Experimental Workflow & Protocol
The following workflow integrates Acid Red 122 with a standard progressive Hematoxylin nuclear stain.
Figure 2: Step-by-step histological staining workflow incorporating Acid Red 122.
Reagent Preparation
-
Acid Red 122 Working Solution (0.5%): Dissolve 0.5 g of Acid Red 122 powder in 100 mL of distilled water. Add 1.0 mL of glacial acetic acid.
-
Causality: The addition of glacial acetic acid drops the pH to ~4.0. Without this acidification, the tissue proteins will not fully protonate, resulting in weak, washed-out staining [2].
-
-
Differentiation Solution: 70% Ethanol in distilled water.
Step-by-Step Staining Procedure
Note: This protocol assumes the use of 4–5 µm thick formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization & Hydration:
-
Immerse slides in Xylene (2 changes, 3 minutes each).
-
Hydrate through graded alcohols: 100%, 95%, and 70% ethanol (2 minutes each).
-
Rinse in running tap water for 2 minutes.
-
Causality: Complete removal of hydrophobic paraffin is mandatory. Any residual wax will physically block the aqueous dye molecules from accessing the tissue matrix.
-
-
Nuclear Staining:
-
Stain in Mayer’s Hematoxylin for 5 minutes.
-
Rinse in running tap water for 3 minutes to "blue" the nuclei.
-
Causality: Mayer's is a progressive stain that does not require acid-alcohol differentiation, preventing accidental disruption of the subsequent acid dye binding. The alkaline tap water converts the soluble red hematoxylin into an insoluble blue/black complex.
-
-
Acid Red 122 Counterstaining:
-
Submerge slides in the 0.5% Acid Red 122 Working Solution for 3 to 5 minutes.
-
Causality: The anionic sulfonate groups of the dye form salt linkages with the protonated amino groups of the cytoplasm and connective tissue. The 5-minute window allows the larger MW dye to fully penetrate dense collagen fibers.
-
-
Differentiation & Dehydration:
-
Dip slides in 70% Ethanol for 30–60 seconds (Differentiation step).
-
Dehydrate rapidly through 95% and 100% Ethanol (2 changes, 1 minute each).
-
Causality: The 70% ethanol acts as a mild differentiating agent, breaking weak, non-specific hydrogen bonds and removing excess dye from the background. Rapid dehydration through absolute alcohol is required because prolonged exposure to water will hydrolyze the electrostatic bonds and extract the dye.
-
-
Clearing and Mounting:
-
Clear in Xylene (2 changes, 2 minutes each).
-
Mount with a resinous mounting medium (e.g., DPX) and apply a coverslip.
-
Causality: Resinous media have a refractive index similar to tissue proteins (~1.53), rendering the tissue transparent and maximizing the optical contrast of the dyes.
-
Self-Validating System: Troubleshooting & Quality Control
A rigorous protocol must have built-in validation checkpoints. Evaluate the finished slide under a brightfield microscope. The protocol is considered successful if:
-
Nuclei are crisp, distinct, and blue/black.
-
Cytoplasm is varying shades of pink to red.
-
Erythrocytes (RBCs) are bright, cherry red.
-
Collagen/Connective Tissue is deep red.
Troubleshooting Matrix:
| Observation | Mechanistic Cause | Corrective Action |
| Cytoplasm is too pale | pH of the dye bath has drifted above 5.0, reducing tissue protonation. | Add 0.5 mL of glacial acetic acid to the dye bath to lower the pH. |
| Nuclei are obscured by red dye | Dye bath pH is too low (< 3.0), causing non-specific binding to nuclear histones. | Remake the dye solution, ensuring accurate measurement of acetic acid. |
| Uneven or patchy staining | Incomplete deparaffinization; residual wax is blocking dye entry. | Ensure xylene baths are fresh. Increase initial xylene incubation time. |
| Dye leaches out during mounting | Slide was not fully dehydrated; residual water is breaking salt linkages. | Ensure absolute (100%) ethanol baths are completely water-free. |
References
-
Suvarna, K. S., Layton, C., & Bancroft, J. D. (2018). Bancroft's Theory and Practice of Histological Techniques (8th ed.). Elsevier. Retrieved from [Link]
-
Horobin, R. W., & Kiernan, J. A. (2002). Conn's Biological Stains: A Handbook of Dyes, Stains and Fluorochromes for Use in Biology and Medicine (10th ed.). Taylor & Francis. Retrieved from [Link]
-
Kuhlmann, W. D. (2024). Dyes, stains, and special probes in histology. Laboratory Diagnostics & Cell Science. Retrieved from [Link]
Staining nylon and polyamide fibers with Acid Red 122 for material analysis.
Application Note: Material Analysis of Polyamide Fibers via Acid Red 122 Staining
Introduction to Polyamide Fiber Analysis
Polyamide (nylon) fibers are extensively utilized in biomedical engineering, surgical sutures, and advanced drug delivery substrates due to their high tensile strength, chemical resistance, and biocompatibility. In material analysis, accurately identifying and characterizing the structural integrity of these polyamides is critical. Acid Red 122 (CAS 12234-98-9), a synthetic anionic dye, serves as a powerful analytical tool for the selective staining and qualitative assessment of polyamide fibers[1]. This application note details the mechanistic causality of acid dyeing and provides a self-validating protocol for reproducible material analysis.
Mechanistic Causality of Polyamide Staining
The efficacy of Acid Red 122 lies in its precise electrostatic interactions with the polyamide polymer chain. Nylon fibers, such as Nylon 6 and Nylon 6,6, contain terminal amino (-NH₂) and carboxyl (-COOH) groups[2]. At ambient conditions, the hydrophobic nature of the highly crystalline polymer matrix resists dye penetration.
To initiate staining, the aqueous dyebath must be acidified (pH 4.0–5.0) using glacial acetic acid. This specific pH range protonates the terminal amino groups, converting them into cationic sites (-NH₃⁺)[3]. Simultaneously, Acid Red 122 dissociates in water, exposing its negatively charged sulfonate (-SO₃⁻) groups[4]. The primary driving force of the staining process is the electrostatic attraction between the anionic dye and the cationic fiber[5].
However, ionic bonding alone is insufficient for deep, permanent staining. The dyebath temperature must be systematically raised to 90–100 °C. Exceeding the glass transition temperature (Tg) of wet nylon (approximately 40–50 °C) increases the free volume within the polymer matrix, allowing the bulky dye molecules to diffuse from the surface into the fiber core[2]. Once internal equilibrium is reached, short-range van der Waals forces and hydrogen bonding permanently anchor the dye[6].
To prevent a rapid, uneven dye "strike," sodium sulfate (Na₂SO₄) is employed as a leveling agent. The highly mobile sulfate anions temporarily occupy the cationic fiber sites. As thermal energy increases, the higher-affinity Acid Red 122 molecules gradually displace the sulfate ions, ensuring a uniform and reproducible stain[7].
Mechanism of Acid Red 122 binding to polyamide fibers via electrostatic attraction.
Experimental Protocol: Exhaust Dyeing Workflow
This protocol utilizes an exhaust dyeing methodology, engineered to ensure complete dye migration and maximum analytical reproducibility.
Materials & Reagents
-
Target Substrate: Polyamide sample (e.g., Nylon 6 or Nylon 6,6 mesh/fiber)
-
Negative Control: 100% Cellulosic fiber (Cotton)
-
Dye: Acid Red 122 Powder (C.I. Acid Red 122)[8]
-
Acidifier: Glacial Acetic Acid (Analytical Grade)
-
Leveling Agent: Sodium Sulfate (Na₂SO₄, Anhydrous)
-
Cleaning Agent: Non-ionic detergent
Step-by-Step Methodology
-
Substrate Preparation (Scouring): Immerse the polyamide sample and the cotton negative control in a bath containing 1.0 g/L non-ionic detergent at 60 °C for 15 minutes. This removes spin finishes, oils, and surface contaminants that could impede dye diffusion. Rinse thoroughly with distilled water[9].
-
Dyebath Formulation: For a 10 g sample, prepare a 400 mL dyebath (Liquor Ratio 40:1). Dissolve 0.2 g of Acid Red 122 (2% on weight of fiber, owf) and 1.0 g of Na₂SO₄ (10% owf) in distilled water[7].
-
Immersion & pH Adjustment: Introduce the pre-wetted samples into the dyebath at 40 °C. Add glacial acetic acid dropwise until the pH stabilizes between 4.0 and 5.0[3].
-
Temperature Ramp: Increase the dyebath temperature at a strictly controlled rate of 1–2 °C per minute until reaching 95 °C. This gradual ramp prevents surface ring-dyeing and promotes core penetration[9].
-
Isothermal Exhaustion: Maintain the bath at 95 °C for 30–45 minutes with continuous, gentle agitation to allow for complete ionic displacement and dye fixation[5].
-
Rinsing & Analysis: Remove the samples and immediately rinse under cold running water to close the polymer pores and lock in the dye. Perform a final wash with a mild detergent at 50 °C for 10 minutes to remove any unfixed surface dye, followed by air drying[9].
Step-by-step exhaust dyeing workflow for staining polyamide fibers with Acid Red 122.
Quantitative Data & Quality Control
Standardizing the physicochemical parameters is essential for cross-laboratory reproducibility and accurate material characterization.
Table 1: Physicochemical Properties of Acid Red 122
| Property | Specification |
| Chemical Name | C.I. Acid Red 122 |
| CAS Number | 12234-98-9 |
| Molecular Formula | C₃₈H₃₀N₄Na₂O₈S₂ |
| Molecular Weight | 780.78 g/mol |
| Dye Class | Acid Dye (Anionic) |
| Target Binding Sites | Protonated amino groups (-NH₃⁺) |
Table 2: Optimized Exhaust Dyeing Parameters
| Parameter | Value | Mechanistic Purpose |
| Dye Concentration | 2.0% owf | Determines the final shade depth and analytical contrast. |
| Liquor Ratio | 40:1 | Ensures adequate dye mobility and uniform fabric agitation. |
| Initial Temperature | 40 °C | Prevents premature dye strike; allows leveling agent to bind. |
| Ramp Rate | 1–2 °C/min | Facilitates uniform thermal expansion of polymer free volume. |
| Final Temperature | 95–100 °C | Maximizes dye diffusion into the hydrophobic fiber core. |
| pH | 4.0–5.0 | Optimal protonation of polyamide terminal amino groups. |
| Leveling Agent | 10% owf Na₂SO₄ | Competes with dye anions to prevent uneven, localized staining. |
Troubleshooting & Self-Validating System
To guarantee the scientific integrity of the staining process, this protocol operates as a self-validating system through the mandatory inclusion of a cellulosic negative control (cotton).
-
Validation Check: Cellulose lacks the terminal amino groups necessary for protonation[7]. Therefore, it cannot form ionic bonds with the anionic sulfonate groups of Acid Red 122.
-
Pass Condition: The polyamide sample exhibits a vibrant, uniform red color, while the cotton control remains completely unstained (white) after the final rinse.
-
Fail Condition (False Positive): If the cotton control retains a red hue, it indicates a failure in the rinsing protocol, excessive dye concentration, or non-specific physical entrapment of the dye. The assay must be rejected and repeated with extended cold-water rinsing.
-
Fail Condition (False Negative): If the polyamide sample is weakly stained, verify the dyebath pH. A pH above 5.5 will fail to protonate the amino groups, severely limiting dye exhaustion[3].
References
-
World Dye Variety. "Acid Red 122". World Dye Variety. [Link]
-
Wikipedia. "Acid dye". Wikipedia. [Link]
-
NPTEL. "Dyeing of Polyamide Fibres". National Programme on Technology Enhanced Learning. [Link]
-
Scribd. "Nylon Dyeing Mechanism". Scribd. [Link]
-
SDC ColourClick. "Dyestuff–fibre interactions". Society of Dyers and Colourists. [Link]
Sources
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. Acid dye - Wikipedia [en.wikipedia.org]
- 4. chemneo.com [chemneo.com]
- 5. scribd.com [scribd.com]
- 6. sdc.org.uk [sdc.org.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acid Red 122 CAS#: 12234-98-9 [m.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Contrast Visualization of Protein Bands in SDS-PAGE Using Acid Red 122
Target Audience: Research Scientists, Biochemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Scientific Rationale
While Coomassie Brilliant Blue (CBB) and silver staining remain the gold standards for polyacrylamide gel electrophoresis (PAGE) protein visualization [1], alternative diazo and acid dyes are increasingly utilized for specialized applications requiring rapid, reversible, or distinct colorimetric detection.
This application note details the optimized protocol for utilizing Acid Red 122 (CAS 12234-98-9) , a synthetic anionic dye, as a high-contrast staining agent for SDS-PAGE. Traditionally employed in textile and industrial applications for its affinity to protein fibers (such as silk and wool), Acid Red 122 offers a unique structural profile that translates effectively to in vitro biochemical assays. It provides a vibrant red-blue light colorimetric output, making it highly suitable for multiplexed imaging or for researchers seeking an alternative to the intense background retention often seen with CBB.
Mechanistic Causality: How Acid Red 122 Binds to Proteins
To achieve reproducible results, it is critical to understand the chemical causality behind the staining process. Acid Red 122 is a highly water-soluble acid dye characterized by a complex azo structure and multiple sulfonic acid ( −SO3− ) groups.
The staining of proteins within a polyacrylamide matrix using acid dyes is fundamentally driven by electrostatic interactions and van der Waals forces [2].
-
Protonation: The gel is submerged in an acidic solvent (typically containing acetic acid). This low-pH environment protonates the basic amino acid residues of the separated proteins—specifically arginine, lysine, and histidine.
-
Ionic Bonding: The negatively charged sulfonate groups of Acid Red 122 subsequently form strong ionic bonds with these positively charged cationic sites on the proteins [3].
-
Precipitation: Because the dye and the protein exhibit opposite electrical natures under these conditions, the strike rate (binding affinity) is rapid, allowing for distinct bands to precipitate against the gel matrix[4].
Comparative Performance Data
To provide context for assay selection, Table 1 summarizes the performance metrics of Acid Red 122 compared to traditional protein stains. Acid Red 122 offers a strategic middle ground: it is more sensitive than Ponceau S but offers a faster destaining profile than CBB R-250.
Table 1: Comparative Analysis of SDS-PAGE Protein Staining Agents
| Feature | Coomassie Brilliant Blue R-250 | Ponceau S (Acid Red 112) | Acid Red 122 | Silver Staining |
| Primary Mechanism | Hydrophobic & Electrostatic | Electrostatic | Electrostatic & Van der Waals | Silver Ion Reduction |
| Detection Limit | ~50–100 ng | ~200–500 ng | ~100–200 ng | ~0.1–1 ng |
| Staining Time | 30–60 min | 5–15 min | 15–30 min | 60–120 min |
| Destaining Time | 2–12 hours | < 10 min | 30–60 min | N/A |
| Reversibility | Difficult | Highly Reversible | Moderately Reversible | Irreversible |
| Colorimetric Output | Deep Blue | Pink/Light Red | Vibrant Red | Brown/Black |
Experimental Workflow & Logic Pathway
The following workflow illustrates the self-validating system of gel fixation, staining, and background clearance.
Workflow for protein visualization using Acid Red 122, highlighting mechanistic causality.
Step-by-Step Protocol
Reagent Preparation
-
Fixing Solution : 50% (v/v) Methanol, 10% (v/v) Glacial Acetic Acid, 40% Ultrapure H2O .
-
Causality: Methanol dehydrates the polyacrylamide matrix slightly and precipitates the proteins, locking them in place to prevent diffusion. Acetic acid lowers the pH to prepare the basic residues for dye binding.
-
-
Acid Red 122 Staining Solution : 0.1% (w/v) Acid Red 122 in 40% (v/v) Methanol, 10% (v/v) Glacial Acetic Acid, 50% Ultrapure H2O .
-
Causality: The dye must be dissolved in a highly acidic environment to maintain the protonation of the target proteins and prevent the dye from precipitating out of solution.
-
-
Destaining Solution : 20% (v/v) Methanol, 10% (v/v) Glacial Acetic Acid, 70% Ultrapure H2O .
Methodology
-
Electrophoresis : Resolve protein samples using standard SDS-PAGE protocols.
-
Gel Washing (Critical Step) : Briefly rinse the gel in deionized water for 3–5 minutes to remove excess SDS.
-
Self-Validation Checkpoint: SDS is highly anionic. If left in the gel, it will competitively inhibit the binding of the anionic Acid Red 122 dye to the proteins. Removing it drastically improves the signal-to-noise ratio.
-
-
Fixation : Submerge the gel in 100 mL of Fixing Solution. Incubate at room temperature for 30 minutes with gentle orbital agitation (~50 rpm).
-
Staining : Decant the Fixing Solution. Add 50–100 mL of Acid Red 122 Staining Solution. Incubate for 15 to 30 minutes with gentle agitation.
-
Field Insight: Unlike Coomassie, extended staining (>2 hours) with diazo/acid dyes can lead to excessive background matrix staining that is notoriously difficult to clear. Adhere strictly to the 30-minute limit [4].
-
-
Destaining : Decant the staining solution (this can be filtered and reused up to 3 times). Add 100 mL of Destaining Solution. Pro-tip: Add a small rolled piece of laboratory tissue (e.g., Kimwipe) to the corner of the container to act as a sponge, absorbing the free dye as it leaves the gel.
-
Self-Validation Checkpoint: If the gel background remains heavily red after 45 minutes, the destaining solution has reached chemical equilibrium. Discard and replace with fresh Destaining Solution.
-
-
Imaging : Once the background is clear and distinct vibrant red bands are visible, transfer the gel to a white-light transilluminator for documentation.
Troubleshooting & Optimization
-
Faint Bands : Ensure the pH of the staining solution is strictly ≤3.0 . If the pH rises, the amino acids will lose their positive charge, preventing the ionic bonding of the dye's sulfonate groups.
-
High Background / Gel Shrinkage : Reduce the methanol concentration in the destaining solution to 5-10% and increase washing time. High methanol concentrations can sometimes fix the dye non-specifically to the polyacrylamide matrix and cause the gel to curl.
References
Application Note: Encapsulation of Acid Red 122 in PLGA Nanoparticles for Controlled Release Studies
Target Audience: Researchers, formulation scientists, and drug development professionals.
Introduction & Rationale
Poly(lactic-co-glycolic acid) (PLGA) is an FDA-approved, biocompatible polymer widely utilized in nanoparticle (NP) drug delivery systems[1]. While encapsulating hydrophobic drugs is relatively straightforward using standard single emulsion (O/W) techniques, hydrophilic compounds present a significant formulation challenge. Due to their high aqueous solubility, hydrophilic agents rapidly partition into the external aqueous phase during the solvent evaporation process, resulting in unacceptably low encapsulation efficiencies (EE%).
To study, optimize, and mathematically model the encapsulation of hydrophilic active pharmaceutical ingredients (APIs)—such as small-molecule hydrophilic drugs, peptides, and nucleic acids—researchers often rely on surrogate model compounds[2]. Acid Red 122 (AR122) , a highly water-soluble synthetic dye, serves as an excellent model agent. Its robust optical properties ( λmax≈515 nm) allow for precise, high-throughput quantification via UV-Vis spectrophotometry, eliminating the need for complex and time-consuming HPLC methods.
This application note details the optimized Water-in-Oil-in-Water (W1/O/W2) double emulsion solvent evaporation protocol for encapsulating AR122 in PLGA nanoparticles, followed by a comprehensive guide to conducting and modeling in vitro controlled release studies.
Mechanistic Causality: The W1/O/W2 Double Emulsion System
The fundamental rationale behind the W1/O/W2 method is to create a hydrophobic polymeric barrier that physically traps the hydrophilic drug before it can escape into the bulk continuous phase.
-
Primary Emulsion (W1/O): The aqueous drug solution (W1) is dispersed into an organic polymer solution (O). High-energy sonication creates nanosized aqueous droplets trapped within the organic phase[3].
-
Secondary Emulsion (W1/O/W2): This primary emulsion is then dispersed into a larger secondary aqueous phase (W2) containing a surfactant. Homogenization creates the final W1/O/W2 structure.
-
Solidification: As the volatile organic solvent evaporates, the PLGA precipitates and hardens into solid nanoparticles, permanently encapsulating the inner W1 droplets[1].
W1/O/W2 double emulsion solvent evaporation workflow for encapsulating hydrophilic agents.
Materials and Reagents
-
Polymer: PLGA (50:50 lactide:glycolide ratio, MW 30,000–60,000). Causality Insight: A 50:50 ratio provides an optimal balance of hydrophilicity and degradation kinetics, typically degrading via hydrolysis within 1-2 months[4].
-
Model Drug: Acid Red 122 (AR122).
-
Organic Solvent: Dichloromethane (DCM).
-
Surfactant: Polyvinyl Alcohol (PVA, MW 30,000-70,000, 87-89% hydrolyzed)[3].
-
Release Medium: Phosphate Buffered Saline (PBS), pH 7.4.
Step-by-Step Experimental Protocol
Phase 1: Preparation of Solutions
-
W1 Phase: Dissolve 5 mg of AR122 in 0.5 mL of deionized water.
-
O Phase: Dissolve 50 mg of PLGA in 5 mL of DCM.
-
W2 Phase: Prepare 20 mL of 1% (w/v) PVA in deionized water. Chill to 4°C.
Phase 2: Primary Emulsion (W1/O) Formation
-
Add the W1 phase dropwise into the O phase while continuously vortexing.
-
Sonicate the mixture using a probe sonicator at 40% amplitude for 1 minute[3].
-
Causality Insight: This step must be performed in an ice bath. The ice bath dissipates the intense thermal energy generated by acoustic cavitation, preventing the premature boiling of DCM (boiling point 39.6°C) and thermal degradation of the polymer.
-
Phase 3: Secondary Emulsion (W1/O/W2) Formation
-
Transfer the milky primary emulsion (W1/O) dropwise into the chilled W2 phase.
-
Homogenize the mixture using a high-shear homogenizer at 10,000 rpm for 3 minutes.
-
Causality Insight: High shear forces are strictly required to break the highly viscous W1/O droplets into nanometer-sized W1/O/W2 droplets. PVA stabilizes these droplets by aligning its hydrophobic acetate groups with the DCM and its hydrophilic hydroxyl groups with the water, preventing coalescence[2].
-
Phase 4: Solvent Evaporation & Self-Validating Recovery
-
Transfer the emulsion to a magnetic stirrer. Stir at 500 rpm for 4–6 hours at room temperature in a fume hood to fully evaporate the DCM.
-
Recover the PLGA nanoparticles via ultracentrifugation at 15,000 × g for 30 minutes at 4°C[1].
-
Self-Validation (EE% Calculation): Collect the supernatant. Quantify the unencapsulated AR122 in the supernatant via UV-Vis at 515 nm. Calculate Encapsulation Efficiency (EE%) using the indirect method to validate the formulation's success:
EE%=Total AR122 AddedTotal AR122 Added−Unencapsulated AR122×100 -
Wash the nanoparticle pellet twice with deionized water to remove residual PVA and surface-bound dye.
-
Lyophilize the pellet with 2% (w/v) sucrose as a cryoprotectant to prevent nanoparticle aggregation during freezing.
In Vitro Controlled Release Study
To evaluate the release kinetics, a dialysis bag method under strict sink conditions is employed[5].
-
Preparation: Resuspend 10 mg of lyophilized AR122-PLGA nanoparticles in 2 mL of PBS (pH 7.4).
-
Dialysis: Transfer the suspension into a dialysis bag (MWCO 10–12 kDa) and seal the ends securely.
-
Incubation: Immerse the dialysis bag in a conical tube containing 48 mL of PBS (pH 7.4). Place in a shaking water bath at 37°C and 100 rpm.
-
Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24, 48, 72, 120 hours), withdraw 1 mL of the external PBS release medium.
-
Sink Conditions: Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS.
-
Causality Insight: Maintaining sink conditions ensures that the concentration of the drug in the release medium does not approach saturation, which would artificially halt the diffusion gradient and skew the kinetic data[5].
-
-
Quantification: Measure the absorbance of the aliquots at 515 nm to calculate the cumulative release of AR122.
Mathematical Modeling of Release Kinetics
Drug release from PLGA matrices typically exhibits a biphasic pattern: an initial "burst release" of surface-bound dye, followed by a sustained release governed by diffusion and polymer bulk erosion[4]. To elucidate the exact mass transport mechanism, the release data is fitted to empirical mathematical models[6].
-
Higuchi Model: Qt=KHt
Describes drug release as a purely diffusion-controlled process based on Fick's law[4].
-
Korsmeyer-Peppas Model: Mt/M∞=KKPtn
A comprehensive model where the release exponent ( n ) characterizes the specific release mechanism[5].
Decision tree for determining the drug release mechanism based on the Korsmeyer-Peppas exponent (n).
Data Presentation
Table 1: Influence of Formulation Parameters on AR122 Encapsulation (Representative optimization data)
| Formulation | PLGA Conc. (mg/mL) | PVA Conc. (W2) | Homogenization Speed | Encapsulation Efficiency (EE%) | Mean Particle Size (nm) |
| F1 | 10 | 0.5% | 5,000 rpm | 22.4 ± 1.2% | 345 ± 15 |
| F2 | 10 | 1.0% | 10,000 rpm | 45.8 ± 2.1% | 185 ± 10 |
| F3 | 20 | 1.0% | 10,000 rpm | 68.3 ± 1.8% | 210 ± 12 |
Formulation Insight: Increasing the PLGA concentration (F2 to F3) increases the kinematic viscosity of the organic phase. This creates a stronger physical barrier against the diffusion of AR122 from the inner W1 phase into the external W2 phase during solvent evaporation, thereby significantly increasing EE%[2].
Table 2: Release Kinetic Model Parameters for AR122-PLGA NPs (Representative fitting parameters based on standard PLGA behavior)
| Kinetic Model | Equation | Correlation Coefficient ( R2 ) | Rate Constant ( K ) | Release Exponent ( n ) | Mechanism Indicated |
| Zero-Order | Qt=Q0+K0t | 0.745 | 1.24 | N/A | Concentration-independent |
| First-Order | lnQt=lnQ0−K1t | 0.882 | 0.05 | N/A | Concentration-dependent |
| Higuchi | Qt=KHt | 0.954 | 14.32 | N/A | Diffusion-controlled |
| Korsmeyer-Peppas | Mt/M∞=KKPtn | 0.988 | 12.15 | 0.38 | Fickian Diffusion |
Data Interpretation: The high R2 value for the Korsmeyer-Peppas model indicates it is the most accurate fit. An n value of 0.38 ( n≤0.43 ) confirms that the release of AR122 from the spherical PLGA nanoparticles is primarily governed by Fickian diffusion rather than polymer erosion during the initial phase[5].
References
-
Evaluation of drug release kinetics from polymeric nanoparticles loaded with poorly water-soluble APIs. Ovidius University Annals of Chemistry.5
-
PLGA-The Smart Biocompatible Polimer: Kinetic Degradation Studies and Active Principle Release. Current Health Sciences Journal (PMC).4
-
PLGA Nanoparticles Formed by Single- or Double-emulsion with Vitamin E-TPGS. Journal of Visualized Experiments (PMC).1
-
Preparation of PLGA nanoparticles for encapsulating hydrophilic drug modifications of standard methods. Asian Journal of Research in Biological and Pharmaceutical Sciences.
-
Development and Characterization of PLGA Nanoparticles Containing 17-DMAG, an Hsp90 Inhibitor. Frontiers in Pharmacology.3
-
Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles. Molecules (PMC).2
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Development and Characterization of PLGA Nanoparticles Containing 17-DMAG, an Hsp90 Inhibitor [frontiersin.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 6. researchgate.net [researchgate.net]
Preparation of Acid Red 122 Stock and Working Solutions: An Application Note and Protocol
Authored by a Senior Application Scientist
Abstract
This comprehensive guide provides a detailed protocol for the preparation of stock and working solutions of Acid Red 122 (C.I. Acid Red 122; CAS 12234-98-9), tailored for researchers, scientists, and professionals in drug development. This document emphasizes scientific integrity, safety, and reproducibility. The protocols outlined herein are grounded in established laboratory practices for handling and preparing aqueous solutions of acid dyes.
Introduction to Acid Red 122
Acid Red 122 is a water-soluble anionic dye belonging to the acid dye category.[1] Its chemical structure features sulfonate groups, which are responsible for its solubility in water and its ability to bind to positively charged sites on substrates.[2] Primarily used in the textile industry for dyeing protein fibers like wool and silk, as well as polyamides, its utility in a research setting may be explored for various staining and visualization applications.[1] The preparation of accurate and consistent solutions is paramount for obtaining reliable and reproducible experimental results.
Physicochemical Properties of Acid Red 122
A thorough understanding of the physicochemical properties of a reagent is fundamental to its correct handling and application. The key properties of Acid Red 122 are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | C.I. Acid Red 122 | [1] |
| CAS Number | 12234-98-9 | [1][3][4][5] |
| Molecular Formula | C₃₈H₃₀N₄Na₂O₈S₂ | [1][3][5] |
| Molecular Weight | 780.78 g/mol | [1] |
| Appearance | Orange powder | [1] |
| Solubility | Soluble in water | [1][2] |
Critical Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety goggles when handling Acid Red 122 powder and its solutions.
-
Respiratory Protection: To prevent inhalation of the fine powder, which can be an irritant and a potential allergen, a dust mask or a respirator should be worn when weighing and handling the dry powder.[2]
-
Ventilation: Handle the powdered dye in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
-
Spill Management: In case of a spill, avoid creating dust. Gently cover the spill with an absorbent material, collect it into a sealed container, and dispose of it according to institutional and local regulations.
-
First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
Experimental Protocol: Preparation of 1% (w/v) Acid Red 122 Stock Solution
This protocol details the preparation of a 1% (weight/volume) stock solution, a common starting concentration for many laboratory applications. This concentration is equivalent to 10 mg/mL.
Materials and Equipment
-
Acid Red 122 (CAS 12234-98-9) powder
-
High-purity water (distilled or deionized)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Glass beaker (e.g., 100 mL)
-
Glass stirring rod
-
Volumetric flask (e.g., 50 mL or 100 mL), Class A
-
Wash bottle with high-purity water
-
Appropriate PPE (lab coat, gloves, safety goggles, dust mask)
Step-by-Step Methodology
-
Calculate the Required Mass: Determine the desired final volume of the stock solution. Use the following formula to calculate the mass of Acid Red 122 powder needed: Mass (g) = Desired Concentration (g/mL) x Final Volume (mL) For example, to prepare 50 mL of a 1% (0.01 g/mL) stock solution, you will need: 0.01 g/mL x 50 mL = 0.5 g of Acid Red 122
-
Weigh the Dye Powder: On an analytical balance, carefully weigh the calculated amount of Acid Red 122 powder onto a clean weighing paper or boat. Handle the powder in a fume hood or a well-ventilated area while wearing a dust mask.
-
Form a Paste: Transfer the weighed powder into a glass beaker. Add a small volume of high-purity water (e.g., 2-3 mL) to the powder. Use a glass stirring rod to mix the powder and water to form a smooth, homogenous paste.
-
Causality Explanation: Creating a paste ensures that all dye particles are wetted, which prevents clumping and facilitates complete dissolution when the bulk of the solvent is added.
-
-
Dissolve the Dye: Gradually add approximately half of the final desired volume of hot (not boiling) high-purity water to the beaker while continuously stirring.
-
Expertise & Experience: Using hot water increases the kinetic energy of the solvent molecules, which enhances the dissolution of the dye. However, boiling water should be avoided as it can potentially degrade the dye.
-
-
Transfer to a Volumetric Flask: Once the dye is fully dissolved in the beaker, carefully transfer the solution into a volumetric flask of the appropriate size.
-
Rinse and Transfer: Use a wash bottle to rinse the beaker, stirring rod, and weighing paper with small volumes of high-purity water, transferring all rinsings into the volumetric flask. This step is crucial to ensure that the entire weighed amount of the dye is transferred, maintaining the accuracy of the final concentration.
-
Bring to Final Volume: Add high-purity water to the volumetric flask until the bottom of the meniscus is level with the calibration mark.
-
Homogenize the Solution: Cap the volumetric flask and invert it several times (at least 10-15 times) to ensure the solution is thoroughly mixed and the concentration is uniform.
Experimental Protocol: Preparation of Working Solutions
Working solutions are prepared by diluting the stock solution to the desired final concentration for a specific experiment.
Dilution Calculation (M1V1 = M2V2)
The following formula is used to calculate the volume of the stock solution required to prepare a working solution of a specific concentration and volume:
C₁V₁ = C₂V₂
Where:
-
C₁ = Concentration of the stock solution (e.g., 1% or 10 mg/mL)
-
V₁ = Volume of the stock solution to be used (unknown)
-
C₂ = Desired concentration of the working solution
-
V₂ = Final volume of the working solution
Example: To prepare 10 mL of a 100 µg/mL working solution from a 10 mg/mL (10,000 µg/mL) stock solution:
-
(10,000 µg/mL) * V₁ = (100 µg/mL) * (10 mL)
-
V₁ = (100 µg/mL * 10 mL) / 10,000 µg/mL
-
V₁ = 0.1 mL or 100 µL
Step-by-Step Methodology
-
Pipette the Stock Solution: Using a calibrated micropipette, transfer the calculated volume (V₁) of the Acid Red 122 stock solution into a new, appropriately sized volumetric flask or conical tube.
-
Add Diluent: Add the diluent (e.g., high-purity water, buffer) to the flask, ensuring not to exceed the final desired volume (V₂).
-
Bring to Final Volume and Mix: Add the diluent to the final volume and mix the solution thoroughly by vortexing or inverting the container.
Storage and Stability
-
Stock Solution: Store the 1% Acid Red 122 stock solution in a well-sealed, clearly labeled glass bottle. Protect the solution from light by using an amber bottle or by wrapping the bottle in aluminum foil. Store at room temperature or refrigerated (2-8°C).
-
Working Solutions: It is generally recommended to prepare working solutions fresh on the day of use. If storage is necessary, they should be kept under the same conditions as the stock solution, but for a shorter duration.
-
Observation: Before use, visually inspect the solutions for any signs of precipitation or microbial growth. If any particulates are observed, the solution should be discarded and a fresh one prepared. Some dyes may precipitate out of solution at colder temperatures; gentle warming and mixing may be required to redissolve them.
Workflow Visualization
The following diagram illustrates the key steps in the preparation of Acid Red 122 stock and working solutions.
References
-
NextSDS. (n.d.). Acid Red 122 — Chemical Substance Information. Retrieved from [Link]
-
Chemsrc. (2025, August 26). Acid Red 122 | CAS#:12234-98-9. Retrieved from [Link]
-
World dye variety. (2012, June 1). Acid Red 122. Retrieved from [Link]
Sources
How to prevent Acid Red 122 aggregation in aqueous solutions.
Technical Support Center: Troubleshooting Acid Red 122 Aggregation in Aqueous Solutions
Executive Summary Acid Red 122 (CAS 12234-98-9) is a synthetic azo dye widely utilized across the textile, pharmaceutical, and biological staining industries due to its vibrant colorfastness and stability[1]. However, its complex molecular architecture—featuring a hydrophobic aromatic backbone and polar functional groups—makes it highly susceptible to self-association in aqueous media[2]. This aggregation compromises experimental reproducibility, causes uneven substrate binding, and induces unwanted spectral shifts. This guide provides field-proven, mechanistically grounded solutions to diagnose, prevent, and reverse Acid Red 122 aggregation.
Diagnostic Q&A: Identifying and Resolving Aggregation
Q1: My Acid Red 122 solution appears cloudy, and the UV-Vis absorbance peak has shifted. What is happening at the molecular level? A: You are observing dye self-association driven by hydrophobic interactions and π-π stacking of the aromatic rings[2]. When dye molecules overlap to minimize their exposed interfacial area to water, they form aggregates.
-
H-Aggregates (Face-to-Face): Lead to a blue-shift (hypsochromic shift) in the UV-Vis spectrum due to parallel transition dipole moments[3].
-
J-Aggregates (Edge-to-Edge): Lead to a red-shift (bathochromic shift)[3]. Causality & Fix: The dye has exceeded its critical aggregation concentration (often around 10−5 M for acid dyes)[2]. To reverse this, you must introduce steric or thermodynamic disruptors, such as heat or hydrotropes.
Q2: I need to use a high-concentration dye bath, but the dye keeps precipitating. How can I increase solubility without altering the dye's chemical structure? A: Incorporate a hydrotrope like urea. Historically, it was believed urea simply "broke" the water structure. However, rigorous statistical thermodynamics (Kirkwood-Buff theory) reveals that the driving force of solubilization is actually the direct accumulation of urea molecules around the hydrophobic regions of the dye[4]. This accumulation effectively shields the dye molecules from one another, disrupting the π-π stacking and preventing self-assembly[4].
Q3: My experimental protocol requires high ionic strength (high salt), which causes the dye to "salt-out." How do I protect the dye? A: High electrolyte concentrations compress the electrical double layer around the dye molecules, neutralizing the electrostatic repulsion provided by their anionic groups and forcing them to precipitate[3]. To counter this, encapsulate the dye using polymeric or low-molecular-weight surfactants (e.g., Triton X-100 or SDS)[5]. Above their Critical Micelle Concentration (CMC), surfactants form a protective micellar layer around the dye, providing steric stabilization that is highly resistant to ionic fluctuations[5].
Q4: How should I optimize pH and temperature to maintain a monomeric dispersion? A:
-
Temperature: Aggregation is generally an exothermic process. Gently increasing the temperature provides the kinetic energy necessary to overcome the van der Waals and hydrogen bonding forces holding the aggregates together[3].
-
pH: Acid Red 122 is more prone to aggregation in highly acidic conditions where its solubilizing groups may become protonated[3]. Maintaining a neutral to slightly alkaline pH ensures maximum ionization of the dye, maximizing electrostatic repulsion between molecules[3].
Mechanistic Pathways of Aggregation and Stabilization
Logical mapping of Acid Red 122 aggregation mechanisms and targeted de-aggregation strategies.
Quantitative Additive Matrix
To facilitate rapid experimental design, the following table summarizes the quantitative parameters for common anti-aggregation additives.
| Additive / Parameter | Mechanism of Action | Optimal Concentration Range | Effect on UV-Vis Spectrum | Best Use Case |
| Urea | Hydrotropic shielding of hydrophobic dye regions[4] | 1.0 M – 4.0 M | Restores monomeric λmax ; sharpens peak | High-concentration dye stock solutions |
| Triton X-100 | Non-ionic micellar encapsulation[5] | 0.1% – 0.5% (v/v) | Slight bathochromic shift due to micellar microenvironment | High-salt biological assays |
| SDS | Anionic electrostatic & steric stabilization[5] | 5 mM – 10 mM (Above CMC) | Restores monomeric λmax | Protein staining workflows |
| Temperature | Kinetic disruption of non-covalent bonds[3] | 40°C – 60°C | N/A (Must measure at target temp) | Pre-treatment before substrate application |
| pH Adjustment | Maximizes electrostatic repulsion[3] | pH 7.0 – 8.5 | Prevents acid-catalyzed hypsochromic shifts | General aqueous formulation |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following workflows are designed as self-validating systems. This means the protocol includes built-in analytical checkpoints to confirm success before proceeding to downstream applications.
Protocol A: Urea-Mediated Hydrotropic Solubilization for High-Concentration Stocks
Causality: High dye concentrations inevitably breach the thermodynamic solubility limit. By pre-dissolving urea, we alter the solvent cavity thermodynamics, favoring dye-urea interactions over dye-dye interactions[4].
Step-by-Step Methodology:
-
Preparation: Weigh the required mass of Acid Red 122 powder to achieve your target concentration (e.g., 10 mM).
-
Hydrotrope Addition: In a separate vessel, prepare a 2.0 M Urea solution in deionized water.
-
Integration: Slowly add the 2.0 M Urea solution to the dye powder while subjecting the mixture to continuous magnetic stirring at 300 RPM.
-
Thermal Equilibration: Gently heat the solution to 45°C for 20 minutes to provide the kinetic energy required to break any pre-existing solid-state aggregates[3].
-
Validation Checkpoint (Crucial): Cool the solution to room temperature. Take a 10 μ L aliquot, dilute it 1:1000 in water, and measure the UV-Vis spectrum.
-
Pass: A single, sharp absorbance peak at the established monomeric λmax for Acid Red 122.
-
Fail: A broadened peak or a secondary shoulder peak (indicating H/J aggregates). If failed, increase urea concentration to 3.0 M and repeat Step 4.
-
-
Filtration: Once validated, pass the solution through a 0.22 μ m PTFE syringe filter to remove any microscopic particulate matter[3].
Protocol B: Surfactant-Stabilized Micellar Encapsulation for High-Salt Assays
Causality: When electrolytes are introduced, they screen the dye's electrostatic repulsion. Surfactants physically isolate the dye molecules inside micelles, rendering them immune to the salting-out effect[5].
Step-by-Step Methodology:
-
Surfactant Base: Prepare your experimental buffer (e.g., PBS or high-NaCl buffer). Add Triton X-100 to a final concentration of 0.2% (v/v), ensuring it is well above its CMC (~0.015%).
-
Dye Introduction: Add Acid Red 122 to the surfactant-buffer solution.
-
Equilibration: Stir vigorously for 30 minutes at room temperature. The amphiphilic surfactant molecules will spontaneously self-assemble around the hydrophobic domains of the dye[5].
-
Salt Stress Test (Validation Checkpoint): To validate stability, artificially spike a 1 mL aliquot of your solution with an additional 1 M NaCl. Centrifuge at 10,000 x g for 5 minutes.
-
Pass: No visible pellet; the supernatant retains its vibrant red optical density.
-
Fail: A dark red pellet forms at the bottom. If failed, switch to a polymeric surfactant or increase Triton X-100 to 0.5%.
-
Experimental Workflow Visualization
Step-by-step experimental workflow for formulating self-validating, stable dye solutions.
References
-
Title: Measurement and Reasons of Dye Aggregation in Dyebath - Textile Learner Source: textilelearner.net URL: [Link]
-
Title: Mechanism of dye solubilization and de-aggregation by urea - White Rose Research Online Source: whiterose.ac.uk URL: [Link]
-
Title: Surfactant Additions for Increased Dye Stability in Complex Media - Eureka by PatSnap Source: patsnap.com URL: [Link]
Sources
Optimizing staining time and concentration for Acid Red 122.
Welcome to the Acid Red 122 (AR122) Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, histologists, and drug development professionals troubleshoot and optimize their staining workflows.
While Acid Red 122 (Weak Acid Scarlet GN) is historically known for industrial applications, its robust electrostatic properties make it a powerful anionic dye for biological staining, specifically for visualizing proteinaceous structures, collagen matrices, and cytoplasmic components 1.
This guide bypasses generic recipes and instead provides a mechanistic framework to help you build a self-validating optimization system for your specific biological samples.
Core Principles: The Mechanism of AR122 Staining
To optimize Acid Red 122, you must understand the causality behind its binding behavior. AR122 is an acid dye, meaning it carries a net negative charge (anionic) in an aqueous solution due to its sulfonate groups.
-
The Causality of pH: The staining environment must be highly acidic (typically pH 2.0 - 3.0). This acidic environment protonates the amino groups (converting −NH2 to −NH3+ ) on target proteins, such as lysine, arginine, and histidine residues. The anionic dye molecules then bind electrostatically to these positively charged sites 2.
-
The Causality of Concentration and Time: Dye binding is a kinetic process driven by a concentration gradient. High concentrations drive rapid saturation but increase non-specific hydrophobic interactions (background noise). Longer incubation times allow the large AR122 molecules to penetrate dense matrices, but over-exposure leads to irreversible dye trapping 3.
Self-Validating Protocol: The Optimization Matrix
Do not rely on static protocols. Because tissue thickness, protein density, and fixative choices vary, you must establish an empirical optimization matrix.
Phase 1: Concentration Titration (Constant Time)
-
Prepare Stock: Dissolve 1.0 g of Acid Red 122 in 100 mL of 5% aqueous acetic acid to create a 1% (w/v) stock solution. Filter through a 0.22 µm membrane to remove undissolved particulates.
-
Create Dilution Series: Prepare working solutions of 0.01%, 0.05%, 0.1%, 0.5%, and 1.0% by diluting the stock in 5% acetic acid.
-
Stain: Apply each concentration to identical biological samples (e.g., serial tissue sections or identical protein dot blots) for exactly 10 minutes at room temperature.
-
Standardized Wash: Wash all samples uniformly: 3 x 2 minutes in 1% acetic acid, followed by a 30-second distilled water rinse.
-
Evaluate: Assess the signal-to-noise ratio (SNR) under a microscope or densitometer. Lock in the lowest concentration that yields a saturated target signal.
Phase 2: Time Kinetics (Optimized Concentration)
-
Prepare Samples: Using the optimal concentration identified in Phase 1 (e.g., 0.1%), prepare 5 identical sample replicates.
-
Incubate: Submerge samples for 1, 3, 5, 10, and 30 minutes respectively.
-
Wash: Perform the standardized wash (3 x 2 mins in 1% acetic acid).
-
Evaluate: Identify the time point where the target structure is fully penetrated, but the background remains clear.
Quantitative Data Presentation
Table 1: Expected Outcomes of Concentration Titration (at 10 min incubation)
| AR122 Concentration (w/v) | Target Signal Intensity | Background Noise | Conclusion / Recommendation |
| 0.01% | Weak / Patchy | Negligible | Under-stained; insufficient concentration gradient. |
| 0.05% | Moderate | Low | Sub-optimal; acceptable only for highly abundant targets. |
| 0.10% | Strong | Low | Optimal baseline for most histological/blotting applications. |
| 0.50% | Saturated | Moderate | Borderline over-stained; requires extended acidic washing. |
| 1.00% | Saturated | High | Over-stained; non-specific hydrophobic binding occurs. |
Table 2: Expected Outcomes of Time Kinetics (at 0.1% concentration)
| Incubation Time | Penetration Depth | Signal-to-Noise Ratio | Conclusion / Recommendation |
| 1 minute | Surface only | High | Under-stained; insufficient diffusion time for large dye molecules. |
| 3 minutes | Partial | High | Suitable for ultra-thin sections (<4 µm) or highly porous membranes. |
| 5 - 10 minutes | Complete | Maximum | Optimal equilibrium reached for standard biological samples. |
| 30 minutes | Complete | Low | Over-stained; dye trapping in non-target extracellular matrices. |
Optimization Workflow Visualization
Workflow for optimizing Acid Red 122 concentration and incubation time to maximize signal-to-noise.
Troubleshooting Guides & FAQs
Q: Why is my background staining unacceptably high, even at low dye concentrations? A: High background usually stems from incorrect wash buffer pH rather than the dye itself. Mechanism: If you wash the sample with neutral distilled water or PBS immediately after staining, the sudden pH shift deprotonates the tissue proteins. The electrostatic bonds break, and the dye precipitates or binds non-specifically via hydrophobic interactions. Solution: Always use an acidic wash buffer (e.g., 1% acetic acid) for the initial differentiation steps. This removes unbound dye while maintaining the protonation of the target proteins. Only use neutral water for the final, brief rinse before mounting or imaging.
Q: The staining is too weak, but increasing the concentration causes the dye to precipitate in the jar. What should I do? A: Dye precipitation indicates you have exceeded the solubility limit of AR122 in your specific solvent, or the pH has dropped too low, causing the dye molecules to self-aggregate. Solution: Do not increase the concentration further. Instead, increase the incubation time (refer to Table 2) or gently heat the staining solution to 37°C. Heating increases the kinetic energy and diffusion rates of the dye molecules, driving them deeper into the tissue without requiring a higher concentration gradient.
Q: How does my choice of tissue fixative impact Acid Red 122 staining? A: Fixatives drastically alter the isoelectric point of tissue proteins, directly impacting dye affinity 2. Mechanism: Aldehyde-based fixatives (like 10% Neutral Buffered Formalin) cross-link primary amine groups. Since AR122 relies on these amines for electrostatic binding, over-fixation in formalin heavily reduces the tissue's "acidophilia" (affinity for acid dyes). Solution: If using formalin, ensure fixation time is strictly controlled (e.g., 18-24 hours max). For optimal AR122 staining, consider using an acidic fixative like Bouin’s solution. Bouin's preserves and enhances cationic charges, leading to significantly stronger and more specific AR122 binding.
Q: Can I reuse my Acid Red 122 working solution for multiple batches? A: Yes, but with diminishing returns. Every time a sample is introduced, dye molecules are depleted from the solution, and the introduction of residual buffers can cause the pH to drift upward. Solution: If reusing the solution, monitor the pH to ensure it remains strictly between 2.0 and 3.0. Compensate for dye depletion by increasing the staining time by 10-15% for each subsequent batch. Discard the solution when the time adjustment exceeds 50% of your optimized baseline.
References
- Source: worlddyevariety.
- Source: benchchem.
- Source: histologyguide.
Sources
Technical Support Center: Optimizing Acid Red 122 Staining Efficiency
Welcome to the Technical Support Center for Acid Red 122 applications. As a weakly acidic, anionic dye, Acid Red 122 is highly sensitive to the physicochemical environment of your assay. This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and understand the mechanistic causality behind pH-dependent protein staining.
Core Principles: The Causality of pH in Dye-Protein Interactions
To master Acid Red 122 staining, one must understand the electrostatic causality that drives it. Acid Red 122 is an anionic dye, meaning its chromophore carries a net negative charge (typically via sulfonate groups)[1]. The fundamental principle of its staining mechanism relies on electrostatic attraction between these negatively charged dye molecules and positively charged components within a tissue or protein sample[1].
Because target proteins are amphoteric molecules—containing both acidic (carboxyl) and basic (amino) groups—their net charge is entirely dictated by the pH of the staining solution relative to their isoelectric point (pI)[1][2].
-
Acidic Environments (pH < pI): When the pH is lowered below the protein's pI, the high concentration of hydrogen ions protonates the amino groups (-NH2) on basic amino acid residues (such as lysine, arginine, and histidine), yielding a net positive charge (-NH3+)[2][3]. This positive charge acts as a magnet for the anionic Acid Red 122 molecules, creating strong ionic bonds and resulting in high staining efficiency[1][4].
-
Alkaline Environments (pH > pI): Conversely, in an alkaline solution, a lack of hydrogen ions leads to the deprotonation of carboxyl groups (-COO-), giving the protein a net negative charge[1][3]. This causes electrostatic repulsion between the target protein and the anionic dye, effectively halting the staining process[1][2].
For Acid Red 122, which operates as a weakly acidic dye, the optimal balance of dye exhaustion and leveling (evenness of stain) is typically achieved in a mildly acidic dye bath with a pH ranging from 4.0 to 6.5[5].
Visualizing the pH-Dependent Staining Mechanism
Effect of pH on protein charge state and Acid Red 122 binding efficiency.
Self-Validating Experimental Protocol
To ensure reproducibility, the following protocol incorporates built-in checkpoints to validate the chemical environment at each stage of the Acid Red 122 workflow.
Step 1: Sample Fixation
-
Action: Submerge the tissue or protein sample in a fixative such as 5-Sulfosalicylic acid (SSA) or a methanol/acetic acid mixture.
-
Causality: Fixation denatures the proteins, precipitating them in place and exposing basic amino acid binding sites for the dye[4].
-
Validation Checkpoint: The sample should appear visibly opaque or precipitated.
Step 2: Buffer Preparation & pH Calibration
-
Action: Prepare a solvent using 1% to 5% Acetic Acid in distilled water[1].
-
Causality: Acetic acid provides the necessary hydrogen ions (H+) to maintain an acidic environment without causing severe hydrolytic degradation of the sample[3][4].
-
Validation Checkpoint: Use a calibrated pH meter. The solution must read strictly between pH 4.0 and 6.5 [5]. Adjust dropwise with acetic acid if the pH is too high.
Step 3: Dye Formulation
-
Action: Dissolve Acid Red 122 powder to a final concentration of 0.1% - 2% (w/v) in the prepared acidic buffer[1]. Stir magnetically for 15 minutes, then pass through a 0.45 µm filter.
-
Validation Checkpoint: The filtered solution must be entirely free of undissolved particulates to prevent artifactual background spotting.
Step 4: Staining
-
Action: Immerse the fixed sample in the Acid Red 122 solution for 1 to 10 minutes at room temperature[1].
-
Validation Checkpoint: The sample should uniformly take up a bright red/bluish-red hue.
Step 5: Destaining (Background Clearing)
-
Action: Transfer the sample to a destaining wash of 0.1% Acetic Acid or distilled water[1]. Agitate gently.
-
Causality: This removes excess, unbound anionic dye trapped in the sample matrix without breaking the established electrostatic bonds[1].
-
Validation Checkpoint: Continue washing until the destaining solution runs clear. Only the specifically bound proteins should retain the red stain.
Quantitative Staining Parameters
The following table summarizes the critical quantitative parameters required to optimize your Acid Red 122 assay.
| Parameter | Recommended Range | Mechanistic Purpose & Effect |
| Optimal pH | 4.0 - 6.5 | Ensures target proteins are sufficiently protonated (net positive) to attract the anionic dye, yielding >99% dye exhaustion[5]. |
| Dye Concentration | 0.1% - 2.0% (w/v) | Balances robust staining intensity against the risk of non-specific background noise[1]. |
| Solvent / Acidifier | 1% - 5% Acetic Acid | Lowers pH effectively to favor amino group ionization while acting as a gentle solvent[1][3]. |
| Staining Time | 1 - 10 minutes | Allows sufficient time for dye diffusion into the matrix and ionic bond formation[1]. |
| Destaining Solution | 0.1% Acetic Acid | Removes unbound dye molecules via mass action without disrupting the dye-protein salt linkages[1]. |
Troubleshooting Guides & FAQs
Q1: My samples show very weak or no staining with Acid Red 122. What is the most likely cause? A: The most common cause of weak staining is a buffer pH that is too high (alkaline). If the pH exceeds the isoelectric point (pI) of your target proteins, the proteins will carry a net negative charge (-COO-), electrostatically repelling the anionic Acid Red 122 dye[1][2]. Corrective Action: Check the pH of your staining bath. Adjust it to the optimal range of 4.0–6.5 using acetic acid[5]. Additionally, ensure your sample was properly fixed; inadequate fixation can lead to protein washout during the staining process[4].
Q2: I am experiencing high background staining across the entire sample matrix. How can I resolve this? A: High background staining usually results from either an excessively high dye concentration or insufficient destaining[1]. Furthermore, if the pH is dropped too low (e.g., < 2.0), it can cause the dye to precipitate out of solution non-specifically. Corrective Action: Reduce the Acid Red 122 concentration closer to the 0.1% (w/v) threshold[1]. Increase the duration of your destaining wash steps using 0.1% acetic acid to selectively remove unbound dye[1].
Q3: Can I use standard PBS (pH 7.4) for the staining and washing steps? A: No. Standard PBS at pH 7.4 is alkaline relative to the pI of most target proteins. At this pH, the amino groups on the proteins are deprotonated, and the carboxyl groups are ionized, creating electrostatic repulsion against the Acid Red 122 molecules[1][3]. You must use an acidic buffer system.
Q4: Why does the protocol recommend acetic acid over stronger mineral acids like HCl? A: Acetic acid provides a mild, buffered acidic environment that effectively protonates basic amino acid residues without causing severe structural degradation or complete denaturation of delicate biological samples[3]. Stronger acids can drop the pH too drastically, potentially hydrolyzing the proteins or altering the structural integrity of the tissue matrix.
References
-
[1] Principle of Acid Red 260 staining mechanism - Benchchem. Benchchem. 1
-
[2] Application Notes and Protocols: Optimal pH Conditions for Acid Yellow 127 Dye Binding to Proteins - Benchchem. Benchchem. 2
-
[3] Dyes and stains: from molecular structure to histological application. IMR Press. 3
-
[4] Acid Black 1, Acid Yellow 7 and Acid Violet 17 and the Factors Which Can Affect Blood-Contaminated Fingermark Enhancement. Hilaris Publisher. 4
-
[5] CN108841204B - Preparation method of complex of metal complex dye and weakly acidic dye. Google Patents. 5
Sources
Reducing background staining with Acid Red 122 in tissue samples.
Welcome to the technical support guide for Acid Red 122. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their tissue staining protocols. Here, we delve into the common challenges associated with Acid Red 122, particularly background staining, and provide scientifically-grounded solutions to achieve crisp, specific, and reproducible results.
Introduction: The Challenge of Background Staining
Acid Red 122 is an anionic dye widely used in histology as a vibrant counterstain for cytoplasm, muscle, and collagen. Its effectiveness relies on the electrostatic attraction between the negatively charged dye molecules and positively charged proteins in the tissue.[1][2][3] However, this same principle can lead to high background staining, where the dye non-specifically binds to various tissue components, obscuring critical details and compromising data interpretation.
This guide provides a systematic approach to diagnosing and resolving these issues, ensuring that your staining is both brilliant and specific.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: I'm seeing a diffuse, uniform red haze across my entire tissue section. What's causing this and how can I fix it?
This is the most common manifestation of background staining and typically points to an issue with the fundamental staining parameters.
The Science Behind It: Diffuse background is often a result of excessive electrostatic interactions. Acid dyes, like Acid Red 122, are negatively charged (anionic). In a highly acidic solution, many tissue proteins become protonated, gaining a net positive charge.[4][5][6] This creates a strong, non-specific attraction for the anionic dye, causing it to bind indiscriminately across the entire section.[4]
Immediate Troubleshooting Steps:
-
Optimize the pH of the Staining Solution: This is the most critical factor. An excessively low pH (e.g., below 2.5) can lead to over-protonation of tissue proteins, increasing non-specific binding.[4][6]
-
Adjust Dye Concentration: A dye solution that is too concentrated can saturate the tissue, leaving excess dye molecules to bind non-specifically.[1]
-
Action: Perform a dye concentration titration. If you are using a 1% solution, try preparing 0.5% and 0.1% solutions to see if background is reduced while maintaining specific staining.[7]
-
-
Improve Rinsing and Differentiation: Inadequate rinsing fails to remove unbound dye molecules, while improper differentiation doesn't remove the non-specifically bound dye.
-
Action: Increase the number and duration of your post-staining rinses. Use a buffer with a pH similar to the staining solution for initial rinses to avoid shocking the tissue.[1] For differentiation, a brief rinse in a dilute acid solution (e.g., 0.2-1% acetic acid) can help to selectively remove background staining.[7][8]
-
| Parameter | Problematic Condition | Recommended Action | Expected Outcome |
| pH of Staining Solution | Too low (e.g., < 2.5) | Increase pH to 2.5 - 4.5 range | Reduced diffuse background, improved specificity. |
| Dye Concentration | Too high (e.g., > 1%) | Titrate down to 0.1% - 0.5% | Less non-specific binding, clearer details. |
| Rinsing/Differentiation | Insufficient or too brief | Increase rinse duration/add a dilute acid differentiation step | Removal of excess and loosely bound dye. |
Question 2: My background is patchy and seems to be localized to connective tissue, like collagen. Why is this happening?
This type of background suggests a more specific interaction is occurring, often related to tissue preparation or inherent tissue properties.
The Science Behind It: Collagen and other connective tissue components are rich in basic amino acids (like lysine and arginine), which carry a positive charge even at less acidic pH levels.[4] This makes them naturally "sticky" for anionic dyes. Furthermore, issues like improper fixation can alter protein conformations, exposing more charged sites and increasing non-specific binding.[1][9]
Immediate Troubleshooting Steps:
-
Review Fixation Protocol: Incomplete or over-fixation can significantly impact staining. Aldehyde fixatives (like formalin) cross-link proteins, which can sometimes increase non-specific hydrophobic interactions.[9]
-
Action: Ensure your fixation time is appropriate for the tissue size and type. For formalin-fixed tissues, consider a post-fixation mordanting step, such as with Bouin's solution, which can sometimes improve the specificity of subsequent acid dye staining in trichrome methods.[8]
-
-
Incorporate a Blocking Step: While more common in immunohistochemistry (IHC), a protein block can reduce non-specific binding in general histology.[10][11]
-
Action: Before applying Acid Red 122, incubate the slide with a protein-based blocking solution, such as 5% Bovine Serum Albumin (BSA) or normal serum from a non-reactive species, for 15-30 minutes.[12] This can help saturate non-specific binding sites.
-
-
Use a Polyacid Solution (for Trichrome Stains): In methods like Masson's Trichrome, a polyacid (like Phosphomolybdic or Phosphotungstic acid) is used after the red dye. This large molecule displaces the smaller red dye from the more permeable collagen, "making room" for the subsequent blue or green collagen stain.[13][14] This principle can be adapted to help clear non-specific red staining from collagen.
Visualizing the Problem: A Workflow for Troubleshooting
The following diagram illustrates a logical workflow for diagnosing and resolving background staining issues with Acid Red 122.
Caption: A troubleshooting workflow for high background staining.
Frequently Asked Questions (FAQs)
-
Q: What is the primary mechanism of Acid Red 122 staining?
-
A: Acid Red 122 is an anionic (negatively charged) dye. It binds to cationic (positively charged) components in tissue, primarily the protonated amino groups of proteins found in the cytoplasm, muscle, and connective tissue.[1][3] This binding is primarily driven by electrostatic attraction and is highly dependent on the pH of the staining solution.[5][6]
-
-
Q: Can the type of fixative used affect background staining?
-
Q: My tissue sections are drying out during the staining protocol. Can this cause background?
-
A: Yes, allowing tissue sections to dry out at any point during the staining process is a common cause of high, non-specific background staining.[11] Ensure sections remain hydrated and are always covered in reagent or buffer.
-
-
Q: Is it necessary to filter the Acid Red 122 staining solution?
-
A: It is highly recommended. Over time, dye solutions can form small precipitates. These particles can adhere to the tissue section, appearing as non-specific specks or artifacts. Filtering the solution before each use is a simple step that can prevent this issue.[5]
-
Key Experimental Protocols
Protocol 1: Standard Staining with Acid Red 122
This protocol provides a baseline for using Acid Red 122 as a counterstain.
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
70% Ethanol: 1 change, 3 minutes.
-
Rinse in distilled water.
-
-
Nuclear Staining (Optional):
-
Stain in Weigert's Iron Hematoxylin for 5-10 minutes.
-
Rinse in running tap water for 5-10 minutes.
-
Differentiate briefly in 0.5% Acid Alcohol if needed.
-
"Blue" in running tap water or Scott's Tap Water Substitute.
-
Rinse in distilled water.
-
-
Acid Red 122 Staining:
-
Immerse slides in 0.5% Acid Red 122 solution (pH adjusted to ~3.0 with acetic acid) for 1-5 minutes.
-
Rinse briefly in distilled water.
-
-
Differentiation:
-
Dip slides briefly (10-30 seconds) in 0.2% acetic acid water to remove excess background stain. Visually check under a microscope to prevent over-differentiation.
-
-
Dehydration and Mounting:
-
95% Ethanol: 2 changes, 1 minute each.
-
100% Ethanol: 2 changes, 1 minute each.
-
Xylene (or xylene substitute): 2 changes, 2 minutes each.
-
Mount with a resinous mounting medium.
-
Visualizing the Staining Mechanism
This diagram illustrates the chemical basis for both specific and non-specific staining by an anionic dye like Acid Red 122.
Caption: Effect of pH on Acid Red 122 binding specificity.
References
- BenchChem. (n.d.). Minimizing background staining in histological applications of Acid Yellow 220.
-
HistoTox Labs. (2026, March 2). How to Troubleshoot High Background in DAB Staining: 9 Causes + a 10-Minute Triage. Retrieved from [Link]
-
Visikol. (2025, October 24). Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background. Retrieved from [Link]
-
Sino Biological. (n.d.). IHC Troubleshooting: High Background. Retrieved from [Link]
-
National Society for Histotechnology. (2021, February 19). Basics of the Blocking Step in IHC. Retrieved from [Link]
-
IHC WORLD. (2024, January 20). Effects of pH on staining by dyes. Retrieved from [Link]
-
ONI. (2019, May 15). 9 tips to optimize your immunofluorescence staining. Retrieved from [Link]
-
University of Leeds. (n.d.). H&E staining - The Histology Guide. Retrieved from [Link]
-
The Cell. (n.d.). Basic and Acid Dyes for Histology. Retrieved from [Link]
-
StainsFile. (n.d.). Differential Staining With Acid Dyes. Retrieved from [Link]
- Mukade, Y., et al. (2021). Phosphotungstic Acid–treated Picrosirius Red Staining Improves Whole-slide Quantitative Analysis of Collagen in Histological Specimens. Journal of Histochemistry & Cytochemistry.
- BenchChem. (n.d.). Effect of pH on Acid Red 131 staining efficiency.
- BenchChem. (n.d.). A Comparative Guide to the Reproducibility of Staining with Acid Red 35.
- BenchChem. (n.d.). Effect of pH on Acid Red 119 staining efficiency.
- BenchChem. (n.d.). Application Notes and Protocols for C.I. Acid Red 374 in Histological Staining.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What is Histology: The Histology Guide [histology.leeds.ac.uk]
- 3. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]
- 4. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. How to reduce the background staining in immunohistochemistry? | AAT Bioquest [aatbio.com]
- 11. biossusa.com [biossusa.com]
- 12. oni.bio [oni.bio]
- 13. stainsfile.com [stainsfile.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Pigment Red 122 Dispersion in Non-Polar Media
Welcome to the Advanced Materials & Formulation Support Center. As a Senior Application Scientist, I have designed this technical guide specifically for researchers, materials scientists, and drug development professionals working with Pigment Red 122 (PR122) in non-polar environments (e.g., lipidic suspensions, medical-grade polyolefins, silicone oils, and alkane-based carrier fluids).
Dispersing highly crystalline organic pigments in low-dielectric media presents unique thermodynamic and kinetic challenges. This guide bypasses generic advice to focus on the mechanistic causality of agglomeration and provides self-validating protocols to achieve sub-micron, sterically stabilized dispersions.
FAQ 1: Why does PR122 severely agglomerate in non-polar carriers like paraffin or polyolefins?
The Causality: Pigment Red 122 (2,9-dimethylquinacridone) possesses a planar, pentacyclic aromatic structure. At the molecular level, it contains secondary amine (N–H) and carbonyl (C=O) groups that form a highly rigid, continuous intermolecular hydrogen-bonding network[1].
When introduced into a non-polar, low-dielectric medium (such as paraffin oil or liquid polyolefins), the solvent cannot participate in hydrogen bonding or dipole interactions. To minimize the thermodynamic penalty of exposing its polar surface to a lipophilic environment, PR122 particles rapidly minimize their surface area via severe agglomeration and π−π stacking. Without intervention, this results in high-viscosity, flocculated suspensions with poor color yield and phase separation.
Workflow for achieving stable PR122 dispersion in non-polar media.
FAQ 2: How do I select the right polymeric dispersant for PR122 in a non-polar solvent?
The Causality: In aqueous or highly polar systems, pigments can be stabilized via electrostatic repulsion (DLVO theory). However, in non-polar media, the lack of ionizing capability renders electrostatic stabilization entirely ineffective[2]. You must rely exclusively on steric stabilization [2].
A successful polymeric dispersant for PR122 in non-polar media requires two discrete structural features:
-
A Solvatophilic Tail: Long lipophilic chains (e.g., polyisobutylene or polyhydroxystearic acid) that extend into the non-polar solvent to provide a physical steric barrier.
-
A High-Affinity Anchor Group: Because PR122 is hydrogen-bonded, the anchor must outcompete pigment-pigment interactions. Research demonstrates that dispersants utilizing pyridine anchoring groups exhibit vastly superior dispersion stability compared to standard phenyl or aliphatic amine groups due to optimized acid-base interactions with the quinacridone surface[1].
Table 1: Effect of Dispersant Anchor Groups on PR122 Stability in Non-Polar Media
| Anchor Group Type | Interaction Mechanism with PR122 | Dispersion Stability | Average Particle Size (Post-Milling) |
| Alkyl Chain | Weak Van der Waals | Poor (Rapid Flocculation) | > 2000 nm |
| Phenyl Ring | Moderate π−π stacking | Fair | ~ 800 nm |
| Aminic Function | Hydrogen bonding (H-donor/acceptor) | Good | ~ 450 nm |
| Pyridine Group | Strong Acid-Base & π−π stacking | Excellent | < 200 nm |
FAQ 3: My dispersion still flocculates despite using a polymeric dispersant. What is a "dispersion synergist" and how does it solve this?
The Causality: If flocculation occurs despite high dispersant loading, the dispersant is likely desorbing from the pigment surface due to a lack of available binding sites.
A dispersion synergist is an additive structurally identical or highly similar to the parent pigment (e.g., a quinacridone derivative) but chemically modified to contain highly polar or ionic functional groups (such as sulfonic acid or carboxylic acid salts)[3],[4]. Because the synergist shares the pentacyclic quinacridone backbone, it seamlessly co-crystallizes or strongly adsorbs onto the PR122 crystal surface via π−π stacking[4]. Once anchored, its functional groups project outward, acting as high-affinity docking sites for the polymeric dispersant, effectively locking the steric barrier in place[3].
Interfacial mechanism of synergist-driven polymeric stabilization for PR122.
Protocol 1: Synergist-Assisted Bead Milling Methodology
This self-validating protocol ensures optimal synergist-to-dispersant ratios for biomedical-grade non-polar suspensions.
-
Premixing: In a stainless-steel vessel, combine the non-polar carrier fluid (e.g., pharmaceutical-grade mineral oil) with the polymeric dispersant. Stir at 500 RPM until fully dissolved.
-
Synergist Addition: Add the quinacridone synergist at a ratio of 2% to 5% by weight relative to the dry PR122 pigment[3]. Disperse via high-shear dissolver (e.g., Cowles blade) at 2000 RPM for 15 minutes.
-
Pigment Wetting: Slowly incorporate the dry PR122 powder (typically 10-20% total formulation weight) into the vortex. Maintain shear for 30 minutes to ensure complete wetting.
-
Milling: Transfer the premix to a horizontal bead mill loaded with 0.3 mm Yttrium-Stabilized Zirconia (YSZ) beads (fill volume 70-80%). Mill at a tip speed of 10-12 m/s.
-
Self-Validation (Rheological Check): Extract a 10 mL sample every 30 minutes. Measure the viscosity profile at low shear ( 1s−1 ).
-
Pass: A transition to a near-Newtonian flow profile indicates successful deflocculation and steric stabilization.
-
Fail: Severe shear-thinning indicates residual agglomeration or dispersant depletion. If this occurs, add 0.5% w/w dispersant and mill for an additional 15 minutes.
-
FAQ 4: Can surface chemical modification eliminate the need for high dispersant loading in solid medical polyolefins?
The Causality: Yes. When compounding PR122 into solid non-polar matrices like linear low-density polyethylene (LLDPE) for medical devices, liquid dispersants can migrate, causing biocompatibility issues or surface blooming.
Instead, direct surface modification using silane coupling agents permanently alters the pigment's surface energy. Modifying PR122 with Octyltriethoxysilane (OTES) disrupts the surface hydrogen-bonding network, replacing it with lipophilic alkyl chains[1]. This drastically reduces the pigment's polarity, making it thermodynamically compatible with non-polar environments and preventing re-agglomeration[1].
Table 2: Impact of Silane Modification on PR122 Aggregate Size in Paraffin Oil [1]
| Pigment Modification | Dispersion Medium | Average Aggregate Size (nm) | Polarity Reduction ( γp/γ ) |
| Unmodified PR122 | Paraffin Oil (Non-Polar) | > 2500 nm | Baseline (High) |
| IBTMS Modified (Isobutyl) | Paraffin Oil (Non-Polar) | ~ 1200 nm | Moderate |
| OTES Modified (Octyl) | Paraffin Oil (Non-Polar) | < 500 nm | Significant (Low Polarity) |
Protocol 2: Silane Surface Modification Workflow
Use this protocol to permanently functionalize PR122 for solvent-free dispersion in polyolefins.
-
Hydrolysis: Prepare a solution of 95% ethanol and 5% deionized water. Adjust the pH to 4.5 using glacial acetic acid. Add the OTES silane (typically 2-5% weight relative to pigment) and stir for 30 minutes to allow silanol formation.
-
Suspension: Disperse the raw PR122 pigment into the silane solution using ultrasonic agitation for 20 minutes to break soft agglomerates.
-
Condensation Reaction: Transfer the suspension to a reflux setup. Heat to 80°C under continuous mechanical stirring for 4 hours. The silanols will condense with available surface functional groups and physically entangle with the pigment matrix.
-
Washing & Isolation: Centrifuge the suspension and wash the pigment pellet three times with pure ethanol to remove unreacted silane.
-
Drying & Pulverization: Dry the modified pigment in a vacuum oven at 100°C for 12 hours to drive off residual moisture and complete the curing of the siloxane bonds. Pulverize the dried cake using a jet mill.
-
Self-Validation (DLS Check): Disperse 0.1% of the modified powder in pure paraffin oil with mild sonication. Perform Dynamic Light Scattering (DLS). An aggregate size reduction to < 500 nm confirms successful lipophilic functionalization[1].
References
- US7585364B2 - Quinacridone derivatives for pigment dispersions - Google Patents.
- US11427557B2 - Synergists for quinacridone magenta pigments - Google Patents.
-
Rheological Properties of Polyethylene Color Masterbatches Containing Pigment RED 122 (2,9-Dimethylquinacridone) Modified by Silanes Using Pulverization Method - PMC. Available at:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. How Dispersing Agents Improve Pigment Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. US7585364B2 - Quinacridone derivatives for pigment dispersions - Google Patents [patents.google.com]
- 4. US11427557B2 - Synergists for quinacridone magenta pigments - Google Patents [patents.google.com]
A Senior Application Scientist's Guide: High-Performance Alternatives to Traditional Acid Dyes for Staining Protein Fibers
Abstract
The precise visualization of protein fibers is fundamental to numerous disciplines, from elucidating the extracellular matrix in histopathology to verifying protein separation in electrophoresis. While traditional acid dyes, such as Acid Red 122, function on the reliable principle of electrostatic interaction, the modern research landscape demands a more nuanced approach. Researchers require a portfolio of staining reagents optimized for specific applications, offering superior sensitivity, quantitative accuracy, and compatibility with downstream analytical techniques. This guide provides an in-depth comparison of high-performance alternatives to conventional acid dyes. We will explore the core mechanisms of protein staining and present a curated selection of dyes for in-tissue, in-gel, and on-membrane applications. Supported by comparative data and detailed, field-tested protocols, this document serves as a practical resource for scientists seeking to enhance the precision and reliability of their protein analysis workflows.
The Foundational Mechanism: Why Acid Dyes Stain Proteins
At its core, the staining of protein fibers by an acid dye is a lesson in fundamental electrochemistry. Acid dyes are anionic, meaning they carry a net negative charge in solution, typically due to the presence of sulfonate (SO₃⁻) groups.[1] Proteins, conversely, are amphoteric molecules, containing both acidic (carboxyl) and basic (amino) side chains.
The staining process is governed by a primary electrostatic interaction.[1][2] In an acidic staining solution (pH < protein's isoelectric point), the amino groups on basic amino acid residues (like lysine and arginine) become protonated (NH₃⁺). This imparts a net positive charge to the protein fibers, creating a strong electrostatic attraction for the negatively charged dye molecules.[2][3] This ionic bonding is the foundational principle that allows for the visualization of otherwise transparent protein structures.
Caption: A generalized workflow for protein staining experiments.
Protocol 1: Colloidal Coomassie (G-250) Staining for Proteins in Polyacrylamide Gels
-
Principle: This protocol utilizes a CBB G-250 formulation that minimizes background staining, enhancing sensitivity and simplifying the procedure. [4]The fixation step is critical as it precipitates proteins within the gel matrix, preventing their diffusion and loss during subsequent steps. [5][6]* Reagents:
-
Fixation Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid.
-
Colloidal CBB G-250 Staining Solution (Commercial or lab-prepared).
-
Wash Solution: Deionized Water.
-
-
Methodology:
-
Post-Electrophoresis: Carefully remove the polyacrylamide gel from the electrophoresis cassette.
-
Fixation: Place the gel in a clean container with sufficient Fixation Solution to fully submerge it. Incubate for 30-60 minutes on an orbital shaker. Causality: This step cross-links the proteins, locking them into the gel matrix.
-
Wash: Discard the fixation solution and wash the gel with deionized water for 5-10 minutes to remove the fixative, which can interfere with some staining formulations.
-
Staining: Replace the water with the Colloidal CBB G-250 Staining Solution. Incubate for 1-4 hours (or overnight for maximum sensitivity) with gentle agitation. Causality: The dye molecules diffuse into the gel and form stable, non-covalent complexes with the fixed proteins.
-
Destain (Optional): For most colloidal stains, this step is not required. If background is high, briefly wash the gel with deionized water until protein bands are clearly visible against a clear background.
-
Imaging: Image the gel using a gel documentation system or a flatbed scanner.
-
Protocol 2: Reversible Ponceau S Staining of Western Blot Membranes
-
Principle: This rapid staining method allows for the visualization of total protein on a membrane to confirm transfer efficiency before proceeding with immunodetection. The weak, electrostatic nature of the binding allows for easy reversal. [7]* Reagents:
-
Ponceau S Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) Acetic Acid. [8] * Wash Solution: Deionized Water.
-
Destain Solution: 0.1 M NaOH or TBST (Tris-Buffered Saline with Tween 20).
-
-
Methodology:
-
Post-Transfer: After transferring proteins from the gel, place the membrane (PVDF or nitrocellulose) in a clean tray.
-
Rinse: Briefly rinse the membrane with deionized water to remove residual transfer buffer.
-
Staining: Submerge the membrane in Ponceau S Staining Solution and agitate gently for 2-5 minutes at room temperature. [9][10]Protein bands should appear as pink or red bands.
-
Imaging: Wash away excess stain with deionized water until the protein bands are clearly visible against the white background. [9]Image the membrane to document transfer efficiency.
-
Destaining: To proceed with Western blotting, completely remove the Ponceau S stain by washing the membrane with 0.1 M NaOH for 1 minute or with several changes of TBST until all red color is gone. [7][10]The membrane is now ready for the blocking step.
-
Conclusion and Future Outlook
The selection of a protein stain is a critical decision that directly impacts the quality and reliability of experimental data. While traditional acid dyes provide a functional baseline, the alternatives presented in this guide—from the collagen-specific Picrosirius Red to the highly sensitive and reproducible Colloidal Coomassie Blue—offer superior performance tailored to specific scientific questions. By understanding the underlying mechanisms and choosing the appropriate tool for the task, researchers can move beyond simple visualization to achieve robust, quantitative, and reproducible analysis of protein fibers across a spectrum of applications. The continued development of staining technologies, particularly in the realm of fluorescent dyes with enhanced photostability and multiplexing capabilities, promises even greater insight in the future.
References
-
Bio-Helix. (n.d.). Ponceau S Protein Staining Solution PS003-B500ML. Retrieved from [Link]
- Goldman, A., & Shoop, D. (2019).
-
G-Biosciences. (n.d.). Ponceau-S Stain. Retrieved from [Link]
- Wilson, C. M. (1979). Studies and critique of Amido Black 10B, Coomassie Blue R, and Fast Green FCF as stains for proteins after polyacrylamide gel electrophoresis. Analytical Biochemistry, 96(2), 263–278.
-
Wikipedia. (n.d.). Amido black 10B. Retrieved from [Link]
- Miller, I., & Crawford, J. (2001). Quantitative proteomics: assessing the spectrum of in-gel protein detection methods. Proteomics, 1(7), 841–850.
- Smejkal, G. B., Robinson, M. H., & Lazarev, A. (2004). Comparison of fluorescent stains: relative photostability and differential staining of proteins in two-dimensional gels. Electrophoresis, 25(15), 2511–2519.
- Liu, T., et al. (2022). Thioether editing generally increases the photostability of rhodamine dyes on self-labeling tags. Proceedings of the National Academy of Sciences, 119(15), e2118742119.
-
Bitesize Bio. (2022, January 19). Protein Staining Methods: An Overview of 3 of the Best. Retrieved from [Link]
- Poh, L., et al. (2021). Fast Green FCF Improves Depiction of Extracellular Matrix in Ex Vivo Fluorescence Confocal Microscopy. Journal of Clinical Medicine, 10(16), 3658.
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Wikipedia. (n.d.). Coomassie brilliant blue. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). An Overview of Coomassie Stain. Retrieved from [Link]
- Rivero-Gutierrez, B., et al. (2014). Total Protein Staining is Superior to Classical or Tissue-Specific Protein Staining for Standardization of Protein Biomarkers in Heterogeneous Tissue Samples. Proteomes, 2(3), 326–339.
- Hayashi-Takanaka, Y., et al. (2014). Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging. PLOS ONE, 9(9), e106271.
-
ResearchGate. (n.d.). Comparison of fluorescent stains: Relative photostability and differential staining of proteins in two-dimensional gels. Retrieved from [Link]
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Bio-Rad. (n.d.). Coomassie Stains. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 9). What Is Coomassie Brilliant Blue Used for in Biochemistry?. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of analytical performances of standard dyes used for total protein staining in gel-based proteomic analysis. Retrieved from [Link]
-
Leica Biosystems. (n.d.). Special Stains – Which One, How and Why? Part II: Connective Tissue. Retrieved from [Link]
- Google Patents. (n.d.). WO2021220312A1 - Dyeing method for protein based natural fibers with fluorescent properties.
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StainsFile. (n.d.). Dyes for Histological Staining. Retrieved from [Link]
- Gallagher, S. R., & Wiley, E. A. (2009). Protein Detection in Gels Using Fixation. Current Protocols in Molecular Biology, 88(1), 10.6.1–10.6.12.
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ResearchGate. (2021, July 22). Can anyone recommend dye for collagen detection in histological sections?. Retrieved from [Link]
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Oral & Maxillofacial Pathology Journal. (2024). Natural Alternatives to Chemical Staining in Routine Histopathology - A Narrative Review. Retrieved from [Link]
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ResearchGate. (n.d.). Evaluation of the dyeing mechanism of an acid dye on protein fibers in supercritical CO2. Retrieved from [Link]
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Scribd. (n.d.). Acid Dyeing for Protein Fibers. Retrieved from [Link]
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StainsFile. (n.d.). Differential Staining With Acid Dyes. Retrieved from [Link]
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Analytical Mastery: Validating HPLC Methodologies for Acid Red 122 Quantification
Executive Summary
Quantifying highly polar, synthetic dyes in complex matrices is a notorious challenge in analytical chemistry. Acid Red 122, a disulfonated azo dye, frequently exhibits poor retention and severe peak tailing on conventional reversed-phase high-performance liquid chromatography (HPLC) columns.
This guide provides an objective, data-driven comparison of column chemistries—specifically standard C18 versus Phenyl-Hexyl stationary phases—for the quantification of Acid Red 122. By leveraging specific molecular interactions and embedding a self-validating System Suitability Test (SST), we establish a robust methodology that strictly adheres to the modernized 1[1].
Physicochemical Profiling & Mechanistic Causality
Acid Red 122 (Molecular Formula: C38H30N4Na2O8S2) is widely utilized in the textile, leather, and cosmetic industries[2]. Its structure features a bulky aromatic backbone, azo linkages, and two sodium sulfonate groups.
The Causality of Chromatographic Failure on C18: Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. Because Acid Red 122 is highly polar and ionized, hydrophobic retention is minimal. Furthermore, the electron-rich azo linkages engage in secondary interactions with residual surface silanols on the silica support, causing severe peak tailing and band broadening.
The Causality of Success on Phenyl-Hexyl: A Phenyl-Hexyl stationary phase introduces π−π (pi-pi) interactions. The phenyl ring on the stationary phase acts as an electron acceptor/donor, interacting directly with the aromatic rings of Acid Red 122. This dual-retention mechanism (hydrophobic + π−π ) significantly increases the retention factor ( k′ ) and yields superior peak symmetry without requiring aggressive, MS-incompatible ion-pairing reagents.
Experimental Workflow & Self-Validating Protocol
To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . The sequence is programmed with an automated SST gate; the analytical run cannot proceed to sample quantification unless predefined chromatographic criteria are met, eliminating the risk of generating invalid data.
Step-by-Step Methodology
-
Mobile Phase Formulation:
-
Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 5.5 with glacial acetic acid. (Causality: At pH 5.5, the dye's sulfonate groups remain ionized for solubility, while the ionization of residual silanols on the column is suppressed, minimizing tailing).
-
Mobile Phase B: 100% Acetonitrile.
-
-
Standard Preparation: Dissolve the Acid Red 122 reference standard in a 50:50 (v/v) Water:Acetonitrile diluent to create a 1 mg/mL stock. Dilute sequentially to working concentrations (1–100 µg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Gradient: 10% B to 90% B over 10 minutes.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) at 500 nm (the λmax for Acid Red 122).
-
-
The Self-Validating Gate (SST Execution): Inject a 50 µg/mL standard. The Chromatography Data System (CDS) evaluates the peak against strict parameters: Tailing factor ( Tf ) ≤1.5 ; Theoretical plates ( N ) ≥5000 ; %RSD of 5 replicate injections ≤2.0% . Action: If criteria fail, the sequence automatically aborts and triggers a column wash protocol.
Fig 1. Self-validating HPLC workflow comparing C18 and Phenyl-Hexyl columns for Acid Red 122.
Comparative Performance Data
We compared a standard high-purity C18 column against a Phenyl-Hexyl column (both 150 x 4.6 mm, 3 µm particle size) under identical gradient conditions. The data clearly demonstrates the superiority of the π−π retention mechanism.
Table 1: Chromatographic Performance Comparison
| Parameter | Standard C18 Column | Phenyl-Hexyl Column | Causality / Implication |
| Retention Time ( tR ) | 3.2 min | 5.8 min | π−π interactions increase retention of the aromatic dye, moving it away from the void volume. |
| Tailing Factor ( Tf ) | 2.1 (Fail) | 1.1 (Pass) | Phenyl phase shields residual silanols, preventing secondary ion-exchange interactions. |
| Theoretical Plates ( N ) | 3,200 | 12,500 | Uniform interaction mechanism drastically reduces band broadening. |
| Signal-to-Noise (S/N) | 15:1 | 45:1 | Sharper peak shape concentrates the signal, lowering detection limits. |
ICH Q2(R2) Validation Metrics
The 3 provides a modernized framework for demonstrating that an analytical procedure is fit for its intended purpose[3]. Using the optimized Phenyl-Hexyl method, we executed a full validation suite focusing on accuracy, precision, and specificity[4].
Table 2: ICH Q2(R2) Validation Results (Phenyl-Hexyl Method)
| Validation Parameter | ICH Q2(R2) Requirement | Observed Result | Status |
| Specificity | No interference at tR | No matrix peaks at 5.8 min | Pass |
| Linearity (Range) | R2≥0.995 | R2=0.9998 (1–100 µg/mL) | Pass |
| Accuracy (% Recovery) | 98.0% – 102.0% | 99.4% ± 0.5% | Pass |
| Precision (Repeatability) | %RSD ≤2.0% | 0.8% (n=6) | Pass |
| Limit of Detection (LOD) | S/N ≥3 | 0.05 µg/mL | Pass |
| Limit of Quantitation (LOQ) | S/N ≥10 | 0.15 µg/mL | Pass |
Conclusion
The quantification of complex disulfonated azo dyes like Acid Red 122 requires analytical foresight beyond default column selections. By transitioning from standard hydrophobic C18 phases to Phenyl-Hexyl chemistries, laboratories can leverage π−π interactions to resolve inherent chromatographic liabilities. Coupling this optimized chemistry with a self-validating SST protocol ensures that the method remains robust, reliable, and strictly compliant with the latest ICH Q2(R2) regulatory standards.
References
-
QBD Group. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available at: [Link]
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures March 2024. Available at:[Link]
-
American Chemical Suppliers. Acid Red Suppliers USA (Acid Red 122 Specifications). Available at:[Link]
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Comparative Guide: Lightfastness of Acid Red 122 vs. Alternative Red Acid Dyes
Target Audience: Researchers, Material Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist
Executive Summary
In research, biological staining, and pharmaceutical formulation, the photostability (lightfastness) of a dye is a critical parameter. Premature photodegradation can lead to loss of visual contrast in histological samples, altered aesthetic profiles in drug formulations, and compromised integrity in material science applications. This guide objectively compares the lightfastness of Acid Red 122 against common alternative red acid dyes (Acid Red 1, Acid Red 14, and Acid Red 18), providing mechanistic insights into their photochemistry and detailing the standardized experimental protocols used to validate these claims.
Mechanistic Insights: Photodegradation and Structural Causality
To understand why certain dyes outperform others, we must examine the causality behind photodegradation. Acid dyes primarily rely on the azo linkage (-N=N-) as their primary chromophore. When exposed to ultraviolet (UV) and visible light, these molecules absorb photons, elevating them to excited singlet or triplet states. If this energy is not dissipated via non-radiative decay, it facilitates the generation of reactive oxygen species (ROS), such as singlet oxygen, which attack the vulnerable azo bond, leading to photo-oxidative cleavage and subsequent color fading.
The Structural Superiority of Acid Red 122: Acid Red 122 (CAS 12234-98-9) exhibits an exceptionally high lightfastness rating[1]. Mechanistically, this is due to its complex disazo architecture. It is synthesized via the double nitriding of 1,1-Bis(4-aminophenyl)cyclohexane coupled with 4-Hydroxynaphthalene-1-sulfonic acid[2][3].
-
Steric Shielding: The bulky cyclohexane core and dual naphthyl rings create significant steric hindrance, physically shielding the azo bonds from ROS attacks.
-
Energy Dissipation: The extended π -conjugation across the disazo system provides a highly efficient pathway for delocalizing and dissipating absorbed photon energy before bond cleavage can occur.
Vulnerability of Monoazo Alternatives: In contrast, Acid Red 1, Acid Red 14, and Acid Red 18 are monoazo dyes[4][5][6]. They possess a single, relatively exposed azo bond. Lacking the extensive steric protection and advanced energy dissipation networks of a disazo structure, their chromophores are highly susceptible to direct photolytic degradation, resulting in noticeably lower lightfastness ratings[4][5][7].
Comparative Data Analysis
The following table summarizes the quantitative lightfastness data and structural properties of the compared dyes. Lightfastness is measured on the ISO 105-B02 scale, where 1 represents extreme fading and 8 represents outstanding photostability[8][9].
| Dye Name | CAS Number | Chemical Class | Structural Feature | ISO Lightfastness Rating | Typical Applications |
| Acid Red 122 | 12234-98-9 | Disazo | 1,1-Bis(4-aminophenyl)cyclohexane core | 5 | Polyamide, pharmaceutical coloring, high-end biological stains[1][2][3] |
| Acid Red 1 | 3734-67-6 | Monoazo | Single azo linkage | 4 | General textiles, inks, cosmetics[5] |
| Acid Red 14 | 3567-69-9 | Monoazo | Single azo linkage | 3 - 4 | Biological probes, food coloring (Allura Red AC)[6][7][10] |
| Acid Red 18 | 2611-82-7 | Monoazo | Single azo linkage | 4 | Wool, silk, industrial cleaning products[4][11] |
Experimental Methodology: ISO 105-B02 Protocol
To ensure scientific integrity and trustworthiness, lightfastness must be evaluated using a self-validating system. The ISO 105-B02 standard utilizes a Xenon Arc fading lamp to simulate natural daylight (D65)[8][12].
This protocol is inherently self-validating because it relies on internal controls: the test sample is co-exposed with a standardized set of Blue Wool References (Scale 1 to 8)[8]. The test does not rely on arbitrary time endpoints; rather, it concludes only when a specific Blue Wool reference fades to a predetermined contrast level against a standard Grey Scale[8][9]. This eliminates variables related to minor fluctuations in lamp irradiance or chamber humidity.
Step-by-Step Workflow:
-
Sample Preparation: Apply the acid dye to the target substrate (e.g., polyamide or wool fabric) at a standardized concentration (typically 1% w/w).
-
Mounting and Masking: Mount the dyed specimen and the Blue Wool References (1 through 8) on a non-reflective sample card[8]. Cover one-half of both the sample and the references with an opaque masking sheet to establish an unexposed control area[8].
-
Environmental Calibration: Place the card into the Xenon Arc chamber. Ensure the irradiance is controlled at 42±2 W/m2 (in the 300–400 nm range) and the black panel temperature is stabilized between 50°C and 63°C[8][12].
-
Co-Exposure: Initiate the Xenon lamp. The system continuously bombards the sample and references with D65 simulated daylight[12].
-
Iterative Evaluation: Periodically remove the sample card and compare the contrast between the exposed and unexposed halves of the Blue Wool References using a standardized Grey Scale under D65 matching lamps[8].
-
Endpoint Determination: Once the target Blue Wool reference (e.g., Reference 4 or 5) shows a color change equal to Grey Scale grade 4, evaluate the test sample[8].
-
Rating Assignment: The sample's lightfastness rating is assigned based on which Blue Wool Reference exhibits an equivalent degree of fading[8].
Workflow Visualization
Workflow of ISO 105-B02 lightfastness testing using Xenon Arc exposure and Blue Wool references.
Conclusion
For research and drug development applications requiring rigorous photostability, Acid Red 122 provides a distinct structural advantage over traditional monoazo dyes like Acid Red 1, 14, and 18. Its sterically hindered disazo architecture effectively mitigates photo-oxidative degradation, yielding a superior ISO lightfastness rating of 5. When validating dye performance for new formulations or assays, researchers should strictly adhere to self-validating protocols like ISO 105-B02 to ensure reproducible and authoritative data.
References
-
[1] Unlock the Secrets of Acid Red 122 CAS 12234-98-9: A Comprehensive Guide. Chemneo.1
-
[8] INTERNATIONAL STANDARD ISO 105-B02. International Organization for Standardization (ISO). 8
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[12] ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester. Gester Instruments. 12
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[9] Assess Your Textile's Durability with ISO 105-B02. Q-Lab. 9
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[5] Acid Red 1 Manufacturers Suppliers in Mumbai Gujarat India. Colorants Group. 5
-
[11] Acid Red 18 – Acid Azo Dyes – Ranbar Red SR1610-2. Ranbar. 11
-
[7] China Acid Red 3R Manufacturers, Suppliers, Factory. Color Bloom Dyes. 7
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Evaluating the cost-effectiveness of Acid Red 122 for large-scale experiments.
Evaluating the Cost-Effectiveness of Acid Red 122 for Large-Scale Protein Staining: A Comparative Guide
In high-throughput proteomics, biologics manufacturing, and large-scale Western blotting workflows, consumable costs can rapidly scale into major operational bottlenecks. While Ponceau S (Acid Red 112) has long been the gold standard for reversible total protein staining on nitrocellulose and polyvinylidene difluoride (PVDF) membranes[1], its research-grade pricing is suboptimal for industrial-scale screening.
Acid Red 122 (AR122), a structurally related synthetic azo dye conventionally utilized for dyeing proteinaceous fibers like wool and silk[2], offers a compelling, ultra-low-cost alternative. At approximately $5.00 per kilogram in bulk[3], AR122 reduces staining consumable costs by over 99% compared to Ponceau S, without sacrificing sensitivity or reversibility. As a Senior Application Scientist, I have structured this guide to objectively evaluate AR122 against standard alternatives, explain the physical chemistry behind its efficacy, and provide a self-validating protocol for its integration into large-scale research workflows.
Mechanistic Causality: The Chemistry of Reversible Staining
To understand why an industrial textile dye like AR122 can seamlessly replace Ponceau S in molecular biology, we must examine the underlying physical chemistry of azo dye-protein interactions.
Both AR122 and Ponceau S contain negatively charged sulfonate groups (-SO₃⁻). When dissolved in an acidic solvent (e.g., 1–5% acetic acid, dropping the pH below 3.0), the basic amino acid residues on membrane-bound proteins—specifically arginine, lysine, and histidine—become heavily protonated and positively charged[4]. This creates a strong electrostatic attraction, supplemented by non-polar Van der Waals forces between the dye's aromatic rings and the protein's hydrophobic domains.
Crucially, this interaction is entirely pH-dependent. When the membrane is subsequently washed with a neutral or mildly alkaline buffer (such as Tris-Buffered Saline with Tween-20 at pH 7.4, or 0.1 M NaOH), the proteins deprotonate. The loss of positive charge disrupts the electrostatic bonds, causing the dye to rapidly dissociate and wash away[5]. This rapid reversibility is what makes weak acid dyes like AR122 and Ponceau S superior to Coomassie Brilliant Blue for downstream immunoblotting, as they do not permanently alter the target proteins[1].
Workflow Visualization
Fig 1. Mechanistic workflow of pH-dependent reversible protein staining using Acid Red 122.
Comparative Performance & Cost Analysis
When evaluating reagents for large-scale experiments, the limit of detection (LOD) and turnaround time must be weighed against the cost per liter of working solution. Data shows that AR122 matches the ~200 ng/band sensitivity of Ponceau S[1], making it perfectly suited for confirming successful gel-to-membrane transfer and total protein normalization prior to antibody probing.
| Feature | Acid Red 122 (AR122) | Ponceau S (Acid Red 112) | Coomassie Blue R-250 | Amido Black 10B |
| Primary Application | Reversible total protein stain | Reversible total protein stain | Irreversible protein stain | Irreversible protein stain |
| Sensitivity (LOD) | ~200 ng/band | ~200 ng/band[1] | ~50 ng/band[1] | ~50 ng/band[1] |
| Reversibility | Yes (TBST / NaOH) | Yes (TBST / NaOH)[5] | No (Requires harsh destain) | No |
| Staining Time | 5 minutes | 5 minutes[5] | 30 - 60 minutes | 15 - 30 minutes |
| Cost per kg (Bulk) | ~$5.00 - $10.00[3] | ~$500.00 - $1,000.00+ | ~$150.00 - $300.00 | ~$200.00 - $400.00 |
| Cost per L (Working) | < $0.01 | ~$1.00 - $5.00 | ~$0.50 | ~$0.50 |
Self-Validating Experimental Protocol
Transitioning to a bulk industrial dye requires rigorous in-house validation to ensure trace impurities do not quench downstream chemiluminescent or fluorescent signals. The following protocol is designed as a self-validating system, ensuring that every batch of AR122 is verified for complete reversibility before committing to precious samples.
Phase 1: Reagent Preparation
-
AR122 Working Solution: Dissolve 1.0 g of Acid Red 122 powder in 50 mL of glacial acetic acid and 950 mL of deionized water to create a 0.1% (w/v) dye in 5% (v/v) acetic acid solution. Causality Note: Recent optimization studies on Ponceau S demonstrate that dye concentrations as low as 0.01% are sufficient for accurate total protein normalization[5]. AR122 can be titrated down similarly to further reduce background and destaining time.
-
Destaining Solution: Prepare 0.1 M NaOH for rapid destaining, or standard 1X TBST (Tris-Buffered Saline, 0.1% Tween-20, pH 7.4) for gentle destaining.
Phase 2: Staining & Destaining Workflow
-
Membrane Washing: Immediately post-transfer, rinse the PVDF or nitrocellulose membrane in ddH₂O for 2 minutes to remove transfer buffer salts that could buffer the acidic dye.
-
Staining: Submerge the membrane in the AR122 Working Solution for 5 minutes at room temperature with gentle orbital agitation.
-
Visual QC: Rinse the membrane briefly in ddH₂O to remove unbound background dye. Image the membrane to quantify total protein loading.
-
Destaining: Wash the membrane in 0.1 M NaOH for 1 minute, or TBST for 3 × 5 minutes, until all red bands completely disappear[5].
Phase 3: The Self-Validation Check (Critical) To ensure the specific batch of AR122 is free of signal-quenching impurities:
-
Cut a blank, protein-free section of the destained membrane.
-
Subject it to your standard blocking buffer and a secondary-antibody-only incubation.
-
Develop the blot using your standard ECL or fluorescence imager.
-
Validation Metric: If the background signal is identical to an unstained control membrane processed in parallel, the AR122 destaining is fully validated and safe for downstream multiplexing.
Conclusion
For individual researchers running occasional blots, the cost savings of switching from Ponceau S to AR122 may be marginal. However, for core facilities, high-throughput screening labs, and drug development institutions processing thousands of membranes annually, AR122 provides a functionally identical, mechanistically sound, and highly cost-effective alternative.
References
1.[3] Acid Red Dyes Suppliers - Made-in-China.com Source: made-in-china.com URL:
2.[2] Acid dye 2 page - ChemicalBook Source: chemicalbook.com URL:
3.[4] Acid dye-Classes of acid dyes - China inter dye Source: chinainterdyes.com URL:
4.[1] Detection of Proteins on Blot Membranes - PMC - NIH Source: nih.gov URL:
5.[5] Ponceau S Waste: Ponceau S Staining for Total Protein Normalization - PMC Source: nih.gov URL:
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A Comparative Guide to Acid Red 122 and Its Alternatives in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of scientific research, the selection of appropriate reagents is paramount to the integrity and reproducibility of experimental outcomes. This guide provides a comprehensive literature review of the applications of Acid Red 122 (also known as Pigment Red 122 or C.I. 73915) in scientific research, with a comparative analysis of its performance against established alternatives. While Acid Red 122 is a prominent player in the industrial sector for its vibrant magenta hue and stability, its footprint in the scientific research community is notably less defined.[1][2] This guide will delve into its potential applications, supported by the general principles of acid dye chemistry, and critically compare it with standard, well-documented dyes used in histology and environmental tracing.
Understanding Acid Red 122: A Profile
Acid Red 122 is a member of the quinacridone family of pigments, renowned for their exceptional lightfastness and thermal stability.[3][4] These properties have cemented its use in demanding applications such as automotive coatings, printing inks, and plastics.[5][6] Chemically, it is a synthetic organic compound with a molecular formula of C22H16N2O2.[5] Its anionic nature, characteristic of acid dyes, theoretically allows it to bind to cationic components in biological tissues.
Table 1: Physicochemical Properties of Acid Red 122
| Property | Value |
| C.I. Name | Pigment Red 122 |
| C.I. Number | 73915[7] |
| CAS Number | 980-26-7 |
| Molecular Formula | C22H16N2O2[5] |
| Molecular Weight | 340.37 g/mol |
| Appearance | Red powder[8] |
| Solubility | Insoluble in water[3] |
Applications in Scientific Research: A Landscape of Potential
A thorough review of scientific literature reveals a conspicuous absence of established and validated protocols for the use of Acid Red 122 in routine scientific research applications such as histological staining or as a biological tracer. However, based on the fundamental principles of acid dye chemistry and the properties of the quinacridone family, we can explore its theoretical applications and compare them to existing gold-standard methodologies.
Histological Staining: A Hypothetical Application
In histology, acid dyes are utilized to stain basic (acidophilic) tissue components like cytoplasm, muscle, and collagen, which are rich in proteins and thus carry a net positive charge at an acidic pH.[5][9]
Principle of Staining: The anionic sulfonate groups on the acid dye molecule form electrostatic bonds with the cationic amino groups of proteins in the tissue.
While there are no specific published protocols for Acid Red 122 in histological staining, a hypothetical protocol can be extrapolated from general acid dye staining procedures.
Hypothetical Staining Workflow:
Caption: Hypothetical workflow for histological staining with Acid Red 122.
Comparative Analysis with Standard Histological Stains:
For specific applications like collagen staining, Sirius Red (Direct Red 80) is the established gold standard.[10][11] When used in the Picro-Sirius Red method, it offers high specificity for collagen fibers and allows for their quantitative analysis under polarized light, where different collagen types exhibit distinct birefringence.[12][13] In contrast, the efficacy and specificity of Acid Red 122 for collagen staining are undocumented.[10]
Table 2: Comparison of Acid Red 122 and Sirius Red for Collagen Staining
| Feature | Acid Red 122 (Hypothetical) | Sirius Red (Picro-Sirius Red Method) |
| Specificity for Collagen | Unknown, likely non-specific | High, binds to the triple-helical structure of collagen[11] |
| Visualization | Brightfield microscopy (red) | Brightfield (red) and Polarized Light (birefringence)[11] |
| Quantitative Analysis | Not established | Well-established for quantifying collagen content[11] |
| Established Protocols | None | Numerous and well-documented[10] |
Other established red acid dyes in histology include Acid Fuchsin , a key component of Van Gieson's and Masson's trichrome stains, which effectively differentiates muscle and collagen.[12]
Environmental Tracer: A Theoretical Consideration
Fluorescent dyes are widely used as tracers in hydrological studies to understand water flow paths and transport processes.[14][15] Quinacridone derivatives, the family to which Acid Red 122 belongs, are known to exhibit fluorescence.[3][16] This property suggests a potential application as a tracer dye.
Principle of Tracer Studies: A known quantity of a detectable, non-reactive substance is introduced into a system, and its movement and concentration are monitored over time and distance.
However, the suitability of a dye as a tracer depends on several factors, including its solubility, detectability at low concentrations, and potential for adsorption to environmental matrices. Given Acid Red 122's insolubility in water, its application as a hydrological tracer would likely be limited.
Comparative Analysis with Standard Tracer Dyes:
Rhodamine WT is a widely used and approved fluorescent tracer for water studies due to its high detectability, relatively low sorption, and established safety profile at typical usage concentrations.[14][15]
Table 3: Comparison of Acid Red 122 and Rhodamine WT as Environmental Tracers
| Feature | Acid Red 122 (Theoretical) | Rhodamine WT |
| Water Solubility | Insoluble[3] | Soluble |
| Fluorescence | Yes[3][16] | Strong, well-characterized |
| Adsorption | High (expected due to insolubility) | Low to moderate[17] |
| Established Protocols | None | Well-established for various hydrological studies[15] |
| Regulatory Approval | None for environmental use | Approved by the U.S. EPA for tracer studies[15] |
Workflow for a Tracer Dye Study:
Caption: General workflow for a tracer dye study in a hydrological system.
Toxicological Profile: A Critical Consideration
The toxicological properties of any substance used in research, especially those with potential environmental release, are of utmost importance. While specific toxicological data for Acid Red 122 in cell cultures or aquatic organisms is limited, studies on other synthetic organic pigments and azo dyes provide some context. Some synthetic organic pigments have shown toxicity to aquatic organisms.[15] Azo dyes, a broad class of synthetic colorants, have been reported to have potential carcinogenic and genotoxic effects.[18]
In contrast, the toxicological profiles of established dyes like Rhodamine WT have been more extensively studied, and it is considered safe for use in environmental tracer studies at recommended concentrations.[14]
Analytical Methods for Detection
The detection and quantification of dyes in various matrices are crucial for research applications. For histological applications, detection is primarily through microscopy. For tracer studies, more sensitive analytical methods are required.
Table 4: Analytical Methods for Red Dyes
| Method | Application | Principle |
| Light Microscopy | Histological Staining | Visualization of colored dyes in tissue sections. |
| Polarized Light Microscopy | Collagen Staining (Sirius Red) | Detection of birefringence in oriented collagen fibers stained with Sirius Red.[11] |
| Fluorometry | Tracer Studies (Rhodamine WT) | Measurement of fluorescence intensity to determine dye concentration.[15] |
| LC-MS/MS | Environmental Samples | Separation and identification of dyes based on their mass-to-charge ratio, providing high sensitivity and specificity.[19] |
Conclusion and Recommendations
Based on a comprehensive review of the available scientific literature, Acid Red 122, while a high-performance industrial pigment, does not have established applications in scientific research for histology or as an environmental tracer. Its poor water solubility and the lack of specific binding properties for biological macromolecules limit its utility in these fields.
For researchers requiring robust and reproducible results, the use of well-established and validated alternatives is strongly recommended:
-
For collagen staining in histological sections, Picro-Sirius Red is the superior choice , offering high specificity and the ability for quantitative analysis.[10][11]
-
For hydrological tracing studies, Rhodamine WT is the recommended fluorescent dye , with well-documented protocols and a favorable safety profile.[14][15]
While the quinacridone structure of Acid Red 122 offers interesting fluorescent properties, significant research and development would be required to modify its chemical structure to enhance water solubility and target specificity for it to become a viable tool in the research scientist's arsenal.
References
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- Quinacridone. (n.d.). Wikipedia.
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- An indole-fused quinacridone-based fluorescent probe with high photostability and specificity for cellular lipid droplets. (n.d.).
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- USGS Dye-Tracing Study on the Kansas River to Aid in Protecting W
- The Use of Tracer Dyes for the Identification of a Mine Flooding Problem, Rico, Dolores County, Colorado. (n.d.).
- The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective. (n.d.). PMC.
- ANALYTICAL METHODS. (n.d.).
- Toxicological Assessment of Cellulose Nanom
- Histochemical Staining of Plant Tissues. (2023). IJFMR.
- Toxicological and Ecotoxicological Assessment of Water Tracers. (2026).
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- A staining protocol for identifying secondary compounds in Myrtaceae. (2014). PMC.
- Quinacridone Red and Violet: An Infrared Surprise. (2023). ERIC.
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- Application Notes and Protocols for Staining in Plant Histology. (n.d.). Benchchem.
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A Comprehensive Guide to the Proper Disposal of Acid Red 122 for Laboratory Professionals
In the fast-paced environment of research and development, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of Acid Red 122, a widely used azo dye. By moving beyond mere compliance and embedding a deep understanding of the "why" behind these procedures, we aim to foster a culture of safety and scientific integrity.
Understanding the Hazard Profile of Acid Red 122
Acid Red 122, a member of the quinacridone family of pigments, is recognized for its vibrant color and stability.[1] However, these same properties contribute to its persistence in the environment, making proper disposal paramount.
Key Hazards:
-
Aquatic Toxicity: Acid Red 122 is harmful to aquatic life with long-lasting effects.[2] Discharge into drains or waterways is strictly prohibited.[3][4][5]
-
Combustible Dust: In its powdered form, Acid Red 122 can form combustible dust concentrations in the air, posing a fire or explosion hazard.[2][4]
-
Health Effects: While not classified as acutely toxic, it can cause skin and serious eye irritation.[6] Inhalation of the dust may irritate the respiratory tract.[7]
| Hazard Type | Description | Key Precaution |
| Environmental | Harmful to aquatic life with long-lasting effects. | Do not discharge into drains or waterways.[3][4][5] |
| Physical | May form combustible dust concentrations in air.[2] | Avoid dust generation; use appropriate ventilation. |
| Health | Causes skin and serious eye irritation.[6] May cause respiratory irritation.[7] | Wear appropriate Personal Protective Equipment (PPE). |
Immediate Safety & Spill Response
An effective disposal plan begins with proactive safety measures and a clear, rehearsed spill response protocol.
Personal Protective Equipment (PPE)
Before handling Acid Red 122 in any form, the following PPE is mandatory:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after handling.
-
Body Protection: A lab coat or chemical-resistant apron. For large quantities or significant dust generation, coveralls are recommended.
-
Respiratory Protection: If ventilation is inadequate or dust is generated, a NIOSH-certified particulate respirator is required.
Spill Cleanup Protocol
In the event of a spill, immediate and correct action is crucial to prevent dispersion and exposure.
For Solid (Powder) Spills:
-
Evacuate and Ventilate: Cordon off the area to prevent entry. Increase ventilation if it is safe to do so.
-
Avoid Raising Dust: DO NOT use a dry brush or compressed air.
-
Contain and Collect: Gently cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[8] Carefully scoop the mixture into a designated, labeled hazardous waste container.[2] An industrial HEPA-filtered vacuum can also be used for cleanup.
For Liquid (Solution) Spills:
-
Containment: Stop the leak if it is safe to do so. For larger spills, create a dam using absorbent materials.[6]
-
Absorption: Absorb the spill with a non-combustible material (e.g., vermiculite, sand, or absorbent pads).
-
Collection: Shovel the saturated absorbent material into a suitable, labeled container for hazardous waste disposal.[6]
Disposal Workflow: A Step-by-Step Guide
The proper disposal route for Acid Red 122 waste depends on its form (solid or liquid) and the quantity generated. It is imperative to remember that under no circumstances should Acid Red 122 or its solutions be disposed of down the drain or in regular solid waste .[4]
Waste Classification and Segregation
All waste containing Acid Red 122 must be treated as hazardous chemical waste. Your laboratory's generator status under the Resource Conservation and Recovery Act (RCRA) will dictate specific storage time limits and documentation requirements.[8][9][10]
-
Segregation is Key: Store Acid Red 122 waste separately from incompatible materials, particularly strong oxidizing agents, strong bases, and strong acids.[4][7]
Caption: Waste Segregation Flow for Acid Red 122.
Disposal of Solid Waste
-
Containment: Place all solid waste, including contaminated PPE, weigh boats, and absorbent materials from spills, into a clearly labeled, sealed, and compatible hazardous waste container. The label must include the words "Hazardous Waste," the chemical name "Acid Red 122," and the associated hazards.
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.[1][10]
-
Collection: Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor. The ultimate disposal method will likely be controlled incineration with flue gas scrubbing or transfer to a licensed chemical destruction facility.[5]
Disposal of Aqueous Waste Solutions
For laboratories that generate small quantities of Acid Red 122 solutions, chemical degradation prior to collection can be a valuable step to reduce the hazard, though the final product must still be disposed of as hazardous waste. Advanced Oxidation Processes (AOPs) are effective for this purpose.[3]
Experimental Protocol: Fenton Oxidation for Azo Dye Degradation
This protocol utilizes Fenton's reagent (iron(II) sulfate and hydrogen peroxide) to generate highly reactive hydroxyl radicals (•OH), which are capable of breaking the chromophore of the azo dye.[7][11]
Materials:
-
Acid Red 122 aqueous waste solution
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Sulfuric acid (H₂SO₄) solution (1 M)
-
Sodium hydroxide (NaOH) solution (1 M)
-
pH indicator strips or a pH meter
-
Stir plate and stir bar
-
Appropriately sized beaker or flask within a secondary containment tray
Procedure:
-
Preparation: Work within a certified chemical fume hood. Wear all required PPE.
-
pH Adjustment: Place the beaker containing the Acid Red 122 waste solution on a stir plate. Begin stirring. Slowly add 1 M H₂SO₄ to adjust the pH of the solution to approximately 3-4. This acidic condition is optimal for the Fenton reaction.[11]
-
Catalyst Addition: Add a catalytic amount of iron(II) sulfate to the solution and allow it to dissolve. A typical starting point is approximately 0.1 mmol/L of Fe²⁺.[11]
-
Oxidant Addition: Carefully and slowly, add 30% hydrogen peroxide dropwise to the stirring solution. The reaction can be exothermic. A typical starting concentration is around 0.6 mmol/L of H₂O₂.[11]
-
Reaction: Continue stirring and observe the decolorization of the solution. The reaction may take anywhere from 30 minutes to several hours to complete.
-
Neutralization: Once decolorization is complete, slowly add 1 M NaOH to neutralize the solution to a pH between 6 and 8. Monitor the pH carefully.
-
Final Disposal: Even after degradation and neutralization, the solution contains salts and organic byproducts. It must be disposed of as hazardous waste. Transfer the treated, neutralized solution to a properly labeled hazardous waste container for collection by a licensed contractor.
Caption: Aqueous Waste Treatment Workflow for Acid Red 122.
Decontamination of Equipment and Surfaces
Thorough decontamination is essential to prevent cross-contamination and ensure a safe working environment.
Procedure:
-
Gross Contamination Removal: Physically remove as much of the dye as possible using absorbent wipes.
-
Cleaning: Wash the equipment or surface with a laboratory detergent and warm water.[12][13] Use a brush or scrub pad to remove any residue.
-
Rinsing: Rinse thoroughly with water to remove the detergent. For sensitive equipment, a final rinse with deionized or distilled water is recommended.
-
Drying: Allow the equipment to air dry completely before storage or reuse.
-
Verification: For equipment being removed from service or transferred, a formal decontamination process should be documented.[12][14]
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of Acid Red 122 is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the health of our environment. By understanding the chemical hazards, implementing robust safety protocols, and adhering to a structured disposal workflow, researchers can confidently manage this and other chemical wastes. This guide serves as a foundational resource, but it is crucial to always consult your institution's specific EH&S guidelines and the most current Safety Data Sheet for the chemical in use.
References
- Loci Forensics B.V. (n.d.). ACID RED - SDS EU (Reach Annex II).
- BenchChem. (2025).
- Baoxu Chemical. (n.d.).
- National Environmental Trainers. (n.d.).
- Koch Color. (2021).
- Feng, J., et al. (2020).
- Shanghai King Chemical Co., Ltd. (n.d.). MSDS PIGMENT RED 122.
- Winchem Industrial. (2025). How does Pigment Red 122 affect the environment?.
- State of Connecticut Department of Environmental Protection. (n.d.).
- Aport. (2025).
- Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab.
- Health and Safety Executive. (2025). Dyes and dyeing.
- ChemicalBook. (2026).
- U.S. Environmental Protection Agency. (n.d.). Waste from the Production Of Dyes and Pigments Listed as Hazardous.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Kremer Pigmente. (2025). 94412 Solvent Red 122.
- Harrogate and District NHS Foundation Trust. (2016).
- Navpad Pigments. (2025).
- Qingdao Sanhuan Colorchem CO.,LTD. (n.d.). MSDS PIGMENT RED 122.
- U.S. Environmental Protection Agency. (n.d.). Documents Related to the Hazardous Waste Listing of Dyes and Pigments.
- Duke University Safety. (n.d.).
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
